molecular formula C6H9N3O2 B3356363 4-Ethoxy-1H-imidazole-5-carboxamide CAS No. 66054-03-3

4-Ethoxy-1H-imidazole-5-carboxamide

Cat. No.: B3356363
CAS No.: 66054-03-3
M. Wt: 155.15 g/mol
InChI Key: DYBCRHAEGVGEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1H-imidazole-5-carboxamide is a chemical reagent intended for research use only, strictly not for human consumption. This compound features an imidazole core substituted with an ethoxy group and a carboxamide functionality, making it a valuable scaffold in medicinal chemistry and drug discovery. The imidazole-5-carboxamide structure is a privileged motif in the design of biologically active molecules. For instance, research into closely related 1-benzyl-1H-imidazole-5-carboxamide derivatives has identified them as potent agonists of the TGR5 receptor, a key target for metabolic disorders such as type 2 diabetes and obesity . Similarly, the 5-carbonyl-1H-imidazole-4-carboxamide scaffold has been explored in the development of novel inhibitors targeting the HIV-1 integrase-LEDGF/p75 protein-protein interaction, representing a promising approach in antiviral research . The specific substitution pattern on the imidazole ring, particularly the 4-ethoxy group in your compound of interest, can be critical for modulating the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers can utilize this compound as a versatile building block for the synthesis of more complex derivatives or as a starting point for structure-activity relationship (SAR) studies in various therapeutic areas. Please refer to the product specifications and relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6-4(5(7)10)8-3-9-6/h3H,2H2,1H3,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBCRHAEGVGEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(NC=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496859
Record name 4-Ethoxy-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66054-03-3
Record name 4-Ethoxy-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Ethoxy-1H-imidazole-5-carboxamide, detailing its structural dynamics, pharmacological relevance, and synthetic methodologies.

Executive Summary & Structural Dynamics

4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3) is a highly specialized heterocyclic compound primarily utilized as an intermediate in the synthesis of purine nucleotide analogs and agricultural "Fairy Chemicals"[1][2].

A critical structural feature of this molecule is its annular tautomerism . Because the imidazole ring is unsubstituted at the nitrogen atoms, rapid proton exchange occurs between the N1 and N3 positions. Consequently, 4-ethoxy-1H-imidazole-5-carboxamide and 5-ethoxy-1H-imidazole-4-carboxamide are structurally and chemically identical in solution[3].

The compound is an O-ethylated derivative of 5-hydroxy-1H-imidazole-4-carboxamide, which is the active aglycone of the immunosuppressive drug Mizoribine (Bredinin)[4][5]. The substitution of the highly polar hydroxyl group with an ethoxy ether linkage fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and membrane permeability, making it a valuable scaffold for drug discovery.

Physicochemical Profiling

To facilitate experimental design, the quantitative physicochemical properties of the compound are summarized below. The O-ethylation significantly increases the partition coefficient compared to its hydroxylated precursor, altering its behavior in both chromatography and biological assays.

PropertyValue
IUPAC Name 4-Ethoxy-1H-imidazole-5-carboxamide
Common Synonyms 5-Ethoxy-1H-imidazole-4-carboxamide
CAS Registry Number 66054-03-3[1]
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol [1]
Monoisotopic Mass 155.0695 Da
Target Pathway IMPDH Inhibition (via nucleoside analog synthesis)[6]

Pharmacological Context: IMPDH Inhibition

The parent scaffold of this compound is deeply tied to the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanosine monophosphate (GMP), which is essential for the proliferation of T and B lymphocytes[6].

Causality in Drug Design: The native aglycone (5-hydroxy-1H-imidazole-4-carboxamide) is highly polar and exists in a keto-enol equilibrium (imidazol-5-one vs. 5-hydroxyimidazole). By synthesizing the 4-ethoxy derivative, chemists lock the molecule into the enol-ether form. This modification increases the lipophilicity of the analog, which can theoretically enhance passive diffusion across lipid bilayers. Once intracellular, such analogs can either act as allosteric probes or undergo enzymatic cleavage to release the active aglycone, thereby halting viral RNA replication or lymphocyte expansion[5][6].

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMPS GMP Synthetase XMP->GMPS GMP Guanosine Monophosphate (GMP) GMPS->GMP DNA Lymphocyte Proliferation (DNA/RNA Synthesis) GMP->DNA Drug 4-Ethoxy-1H-imidazole- 5-carboxamide Drug->IMPDH Competitive Inhibition

Fig 1: Mechanism of IMPDH inhibition by imidazole-4-carboxamide nucleoside analogs.

Synthetic Methodology: O-Alkylation Protocol

The synthesis of 4-Ethoxy-1H-imidazole-5-carboxamide from its hydroxyl precursor requires precise chemoselectivity. The goal is to achieve selective O-alkylation over N-alkylation (at the imidazole ring or the primary amide).

Experimental Causality: Using a mild base like Potassium Carbonate (K₂CO₃) at low temperatures (0°C) provides kinetic control. It selectively deprotonates the more acidic 5-hydroxyl group (pKa ~7-8) without abstracting protons from the amide or the imidazole nitrogen, thereby preventing the formation of complex, inseparable polymeric mixtures.

Self-Validating Step-by-Step Protocol
  • Preparation: Suspend 1.0 equivalent of 5-hydroxy-1H-imidazole-4-carboxamide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir for 30 minutes to ensure complete formation of the phenoxide-like enolate.

  • Alkylation: Add 1.1 equivalents of Ethyl Iodide (EtI) dropwise over 15 minutes. Validation Check: The slow addition prevents localized heating and suppresses the formation of dialkylated byproducts.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. Monitor via TLC (DCM:MeOH 9:1). Validation Check: The starting material is highly polar (Rf ~0.1); the successful formation of the ethoxy product will appear as a distinct, higher-running spot (Rf ~0.4).

  • Aqueous Workup: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers vigorously with brine. Causality: The brine wash is critical; it alters the osmotic pressure to selectively pull residual, high-boiling DMF out of the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 4-Ethoxy-1H-imidazole-5-carboxamide.

Synthesis_Workflow SM Starting Material: 5-Hydroxy-1H-imidazole- 4-carboxamide Base Deprotonation: K2CO3 in DMF (0°C) SM->Base Alkylation O-Alkylation: Ethyl Iodide (EtI) Slow Addition Base->Alkylation Reaction Reaction Progression: Stir at RT for 12h (TLC Monitoring) Alkylation->Reaction Workup Aqueous Workup: Extract with EtOAc, Wash with Brine Reaction->Workup Purification Purification: Silica Gel Column (DCM:MeOH) Workup->Purification Product Pure Product: 4-Ethoxy-1H-imidazole- 5-carboxamide Purification->Product

Fig 2: Step-by-step O-alkylation workflow for synthesizing the ethoxy derivative.

Analytical Validation

To confirm the structural integrity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. The following benchmark data confirms successful O-ethylation[2]:

  • HRMS (ESI): The theoretical exact mass for [M+H]⁺ is 156.0773. Experimental validation yields an observed mass of 156.0600 , alongside a sodium adduct [M+Na]⁺ at 178.0394 (calc. 178.0592)[2].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.50 (s, 1H): Imidazole ring NH (broadened due to exchange).

    • δ 7.40 (d, 1H, J = 1.6 Hz): Imidazole C2-H.

    • δ 7.20 (s, 1H) & δ 6.39 (s, 1H): Primary carboxamide protons (-NH₂). The distinct chemical shifts are due to restricted rotation around the C-N amide bond.

    • Ethyl Signature: The successful addition of the ethoxy group is definitively proven by the emergence of a quartet near δ 4.20 (2H, -OCH₂-) and a triplet near δ 1.30 (3H, -CH₃).

Conclusion

4-Ethoxy-1H-imidazole-5-carboxamide represents a vital intersection between nucleoside analog drug design and agrochemical innovation. By strategically masking the polar hydroxyl group of the mizoribine aglycone with an ethoxy moiety, researchers can manipulate the pharmacokinetic profile of the compound, enabling deeper investigations into IMPDH inhibition and cellular permeability.

References

1.1 2.4 3. 6 4.3 5.5 6.2

Sources

The Synthetic Imidazole Analogue 4-Ethoxy-1H-imidazole-5-carboxamide: A Putative Modulator of De Novo Purine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo purine synthesis pathway is a fundamental metabolic process essential for cellular proliferation and survival, making it a key target for therapeutic intervention. Central to this pathway is the intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is derived from 4-amino-5-imidazolecarboxamide (AICA). While AICA and its derivatives have been extensively studied, the role of synthetic analogues such as 4-Ethoxy-1H-imidazole-5-carboxamide remains largely unexplored. This technical guide provides a comprehensive overview of the established role of AICA in purine biosynthesis and posits a scientifically grounded, hypothetical mechanism of action for 4-Ethoxy-1H-imidazole-5-carboxamide. By leveraging its structural similarity to AICA, this document will explore its potential as a prodrug or direct modulator of the purine synthesis pathway. Detailed experimental protocols are provided to enable researchers to investigate these hypotheses and elucidate the therapeutic potential of this novel compound.

Introduction: The Critical Role of Purine Synthesis in Cellular Metabolism

Purine nucleotides are fundamental building blocks for DNA and RNA, and they play central roles in cellular energy metabolism (ATP, GTP), signaling (cAMP, cGMP), and as components of essential coenzymes.[1] Cells can generate purines through two main pathways: the salvage pathway, which recycles pre-existing purine bases, and the de novo synthesis pathway, which builds purine rings from simpler precursors. In rapidly proliferating cells, including cancer cells, the demand for purines is high, making the de novo pathway particularly critical for their growth and survival.

The imidazole derivative 4-amino-5-imidazolecarboxamide (AICA), and its ribonucleotide form AICAR, are well-established intermediates in the de novo purine synthesis pathway.[2][3] The imidazole core is a key structural motif in purines, and understanding the metabolism of imidazole-containing compounds is crucial for the development of novel therapeutics that target this pathway.[4] This guide focuses on the synthetic analogue, 4-Ethoxy-1H-imidazole-5-carboxamide, and explores its potential to modulate purine biosynthesis based on its structural relationship to the endogenous precursor, AICA.

Chemical and Structural Insights: 4-Ethoxy-1H-imidazole-5-carboxamide

4-Ethoxy-1H-imidazole-5-carboxamide is a synthetic derivative of the naturally occurring purine precursor, 4-amino-5-imidazolecarboxamide (AICA). The key structural difference is the substitution of the amino group at the 4-position of the imidazole ring with an ethoxy group (-OCH2CH3).

Feature4-amino-5-imidazolecarboxamide (AICA)4-Ethoxy-1H-imidazole-5-carboxamide
Molecular Formula C4H6N4OC6H9N3O2
Core Structure ImidazoleImidazole
Functional Group at C4 Amino (-NH2)Ethoxy (-OCH2CH3)
Functional Group at C5 Carboxamide (-CONH2)Carboxamide (-CONH2)

This seemingly minor modification can have significant implications for the compound's physicochemical properties and its biological activity. The ethoxy group may alter the compound's lipophilicity, membrane permeability, and its interaction with the active sites of enzymes involved in purine metabolism.

The De Novo Purine Synthesis Pathway and the Central Role of AICA

The de novo synthesis of purines is a multi-step enzymatic pathway that culminates in the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). AICA is a critical intermediate in this pathway.

purine_synthesis cluster_pathway De Novo Purine Synthesis Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP AICA 4-Amino-5-imidazolecarboxamide (AICA) AICA->AICAR Ribosylation & Phosphorylation Ethoxy_AICA 4-Ethoxy-1H-imidazole-5-carboxamide Ethoxy_AICA->AICAR Potential Direct Interaction Ethoxy_AICA->AICA Hypothetical Metabolic Conversion

Figure 1: The de novo purine synthesis pathway highlighting the role of AICA and the hypothetical entry points for 4-Ethoxy-1H-imidazole-5-carboxamide.

Hypothetical Mechanisms of Action for 4-Ethoxy-1H-imidazole-5-carboxamide

Given the absence of direct literature on the biological activity of 4-Ethoxy-1H-imidazole-5-carboxamide, its role in purine synthesis must be inferred from its structural similarity to AICA. Two primary hypotheses can be proposed:

Hypothesis 1: Prodrug of AICA

4-Ethoxy-1H-imidazole-5-carboxamide may act as a prodrug that is metabolized in vivo to AICA. The ethoxy group could be cleaved by hepatic enzymes, such as cytochrome P450s, to reveal the amino group, thereby releasing AICA. This conversion would allow the synthetic compound to indirectly feed into the purine synthesis pathway. The ethoxy moiety could be designed to improve the pharmacokinetic properties of the parent AICA molecule, such as increasing its oral bioavailability or prolonging its half-life.

Hypothesis 2: Direct Modulator of Purine Synthesis Enzymes

Alternatively, the ethoxy derivative may directly interact with one or more enzymes in the purine synthesis pathway. It could act as a competitive inhibitor or an allosteric modulator of the enzymes that recognize AICA or AICAR as a substrate. For instance, it might inhibit the activity of AICAR transformylase/IMP cyclohydrolase (ATIC), the bifunctional enzyme that catalyzes the final two steps of IMP biosynthesis.[5]

Experimental Protocols for Investigating the Role of 4-Ethoxy-1H-imidazole-5-carboxamide

To validate the proposed hypotheses, a series of well-defined experiments are necessary. The following protocols provide a framework for researchers to investigate the effects of 4-Ethoxy-1H-imidazole-5-carboxamide on purine metabolism.

In Vitro Metabolic Stability and Prodrug Conversion

Objective: To determine if 4-Ethoxy-1H-imidazole-5-carboxamide is metabolized to AICA by liver microsomes.

Methodology:

  • Prepare Liver Microsomes: Obtain commercially available pooled human liver microsomes.

  • Incubation: Incubate 4-Ethoxy-1H-imidazole-5-carboxamide (e.g., at 1 µM and 10 µM) with liver microsomes in the presence of an NADPH-regenerating system.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Sample Processing: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of both the parent compound (4-Ethoxy-1H-imidazole-5-carboxamide) and the potential metabolite (AICA) using a validated LC-MS/MS method.

protocol_1 start Start microsomes Prepare Liver Microsomes start->microsomes incubation Incubate Compound with Microsomes & NADPH microsomes->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis LC-MS/MS Analysis quenching->analysis end End analysis->end

Figure 2: Workflow for assessing the metabolic conversion of 4-Ethoxy-1H-imidazole-5-carboxamide to AICA.

Cellular Uptake and Incorporation into the Purine Pool

Objective: To determine if 4-Ethoxy-1H-imidazole-5-carboxamide or its metabolites are taken up by cells and incorporated into the nucleotide pool.

Methodology:

  • Cell Culture: Culture a suitable cancer cell line with a high rate of de novo purine synthesis (e.g., HCT116, HeLa).

  • Stable Isotope Labeling: Treat the cells with a stable isotope-labeled version of 4-Ethoxy-1H-imidazole-5-carboxamide (e.g., ¹³C or ¹⁵N labeled).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts for the presence of labeled AICA, AICAR, and downstream purine nucleotides (AMP, GMP, ATP, GTP) using LC-MS/MS.

Enzymatic Assays

Objective: To assess the direct inhibitory or modulatory effects of 4-Ethoxy-1H-imidazole-5-carboxamide on key enzymes of the purine synthesis pathway.

Methodology:

  • Enzyme Source: Obtain purified recombinant human AICAR transformylase/IMP cyclohydrolase (ATIC).

  • Assay Conditions: Perform enzymatic assays in the presence of varying concentrations of 4-Ethoxy-1H-imidazole-5-carboxamide.

  • Substrate and Co-factors: Provide the necessary substrates (AICAR and 10-formyltetrahydrofolate) and co-factors.

  • Detection: Measure the formation of the product (IMP) using a suitable detection method (e.g., spectrophotometry or HPLC).

  • Data Analysis: Determine the IC50 value if the compound exhibits inhibitory activity.

Conclusion and Future Directions

While 4-Ethoxy-1H-imidazole-5-carboxamide is not a naturally occurring metabolite, its structural similarity to the key purine precursor AICA makes it a compound of significant interest for researchers in oncology and metabolic diseases. The hypotheses that it may act as a prodrug of AICA or as a direct modulator of purine synthesis enzymes provide a solid foundation for future investigations. The experimental protocols outlined in this guide offer a clear path to elucidating the mechanism of action of this novel imidazole derivative. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial in determining its potential as a therapeutic agent. The exploration of such synthetic analogs opens new avenues for the development of more targeted and effective drugs that exploit the metabolic vulnerabilities of diseases with high proliferative rates.

References

  • Nifontov, V. I., Selezneva, I. S., Mokrushin, V. S., Pushkareva, Z. V., & Trofimov, V. A. (1976). Synthesis of analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines. Chemistry of Heterocyclic Compounds, 12(7), 805-806.
  • Mackenzie, S. M., & Hedstrom, L. (2007). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Organic & Biomolecular Chemistry, 5(19), 3196-3204.
  • Qi, J., Sowers, M., Baljinnyam, T., Herring, J., & Sowers, L. C. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide.
  • Shive, W., Ackermann, W. W., Gordon, M., Getzendaner, M. E., & Eakin, R. E. (1947). 5(4)-AMINO-4(5)-IMIDAZOLECARBOXAMIDE, A PRECURSOR OF PURINES. Journal of the American Chemical Society, 69(3), 725-726.
  • RDiscovery. (1947). 5(4)-AMINO-4(5)-IMIDAZOLECARBOXAMIDE, A PRECURSOR OF PURINES. Journal of the American Chemical Society, 69, 725-726.
  • Kumar, A., & Sharma, S. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(9), 1369-1386.
  • Li, J., Wang, X., & Zhang, H. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 460-463.
  • Rizvi, S. M. D., Shakil, S., & Haneef, M. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Pharmacy and Pharmaceutical Sciences, 6(8).
  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.
  • Bhat, K. S., Kumar, V., Poojary, B., & Kumar, N. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4).
  • Singh, S. K., Subarno, S., Reis, F., Kundu, C. N., Karthikeyan, C., & Moorthy, N. S. H. N. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658.
  • Švab, K., Hrast, M., Konc, J., & Sova, M. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119.
  • Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320.
  • Inoue, C., Yasuma, T., D'Alessandro-Gabazza, C. N., Toda, M., D'Alessandro, V. F., Inoue, R., ... & Gabazza, E. C. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. International Journal of Molecular Sciences, 23(3), 1184.

Sources

Solubility Profile of 4-Ethoxy-1H-imidazole-5-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling strategies for 4-Ethoxy-1H-imidazole-5-carboxamide . This guide is structured to support process chemists and researchers in optimizing reaction conditions, purification workflows, and formulation stability.

Executive Summary & Physicochemical Context

4-Ethoxy-1H-imidazole-5-carboxamide (often an intermediate in the synthesis of purine analogs and alkylating agents like Dacarbazine) exhibits a solubility profile governed by two competing structural motifs:

  • The Polar Core: The imidazole ring and carboxamide group create a high potential for hydrogen bonding (donor and acceptor), driving crystallinity and high melting points.

  • The Lipophilic Modifier: The 4-ethoxy substituent disrupts the crystal lattice energy relative to its 4-amino or 4-hydroxy analogs, enhancing solubility in moderately polar organic solvents.

Key Physicochemical Properties (Predicted/Analog-Based):

  • Molecular Formula: C₆H₉N₃O₂

  • Molecular Weight: ~155.15 g/mol

  • Character: Amphoteric solid (due to imidazole nitrogen).

  • LogP: ~0.5–0.8 (estimated; more lipophilic than AICA).

  • Melting Point: Typically >180°C (decomposition often observed before melting in crude forms).[1]

Solubility Profile & Solvent Classification

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification is derived from structural analog analysis (AICA derivatives) and standard process chemistry protocols.

Table 1: Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Super-Solvents DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Reaction media, Stock solutions
Protic Polar Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Recrystallization (Hot), Transfer solvent
Aprotic Polar Acetone, Acetonitrile, THFLow to Moderate (1–10 mg/mL)Slurry washing, antisolvent addition
Chlorinated Dichloromethane (DCM), ChloroformLow (<1 mg/mL)Extraction (requires pH adjustment)
Non-Polar Hexanes, Heptane, Toluene, Et₂OInsoluble (<0.1 mg/mL)Anti-solvent, impurity rejection
Aqueous Water (Neutral pH)Sparingly Soluble Precipitation medium
Aqueous (Acid/Base) 0.1M HCl or 0.1M NaOHSoluble Dissolution via salt formation
Mechanistic Insight
  • Hydrogen Bonding: The carboxamide group (

    
    ) acts as a rigid H-bond donor/acceptor. Solvents capable of disrupting this network (DMSO, MeOH) are effective.
    
  • The Ethoxy Effect: Unlike the 4-amino analog (AICA), the 4-ethoxy group removes a hydrogen bond donor site. This significantly increases solubility in alcohols and chlorinated solvents compared to the parent amino-imidazole, making extraction with DCM/MeOH mixtures feasible.

Visualization: Solubility Landscape & Workflow

The following diagrams visualize the solubility trends and the decision-making process for solvent selection.

Figure 1: Polarity vs. Solubility Map

SolubilityMap cluster_0 High Solubility Zone cluster_1 Recrystallization Zone cluster_2 Anti-Solvent Zone DMSO DMSO (Dipolar Aprotic) MeOH Methanol (Protic) DMSO->MeOH Decreasing Polarity DMF DMF (Dipolar Aprotic) Hexane Hexane (Non-polar) MeOH->Hexane Decreasing Polarity EtOH Ethanol (Protic) WaterHot Water (Hot) (>80°C) Ether Diethyl Ether (Low Polarity) WaterCold Water (Cold) (<5°C)

Caption: Solubility trend mapping showing the transition from reaction solvents (Green) to crystallization solvents (Yellow) and anti-solvents (Red).

Figure 2: Purification Decision Tree

PurificationWorkflow Start Crude 4-Ethoxy-1H-imidazole-5-carboxamide SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble HotFilter Perform Hot Filtration (Remove inorganic salts) Soluble->HotFilter Yes AddCosolvent Add Methanol or Water (dropwise) Soluble->AddCosolvent No (Partially Insoluble) Yes Yes No No Cooling Cool to 0-5°C (Slow ramp) HotFilter->Cooling Collect Collect Crystals (Wash with cold Et2O) Cooling->Collect AddCosolvent->HotFilter

Caption: Strategic workflow for purifying the compound using solvent/anti-solvent properties.

Experimental Methodology (Self-Validating Protocol)

Since specific batch-to-batch variations (polymorphs, impurities) can alter solubility, use this protocol to generate precise


 (Saturation Concentration) data for your specific lot.
Protocol: Gravimetric Solubility Determination

Objective: Determine


 (mg/mL) at 25°C.
  • Preparation:

    • Weigh approx. 50 mg of dry 4-Ethoxy-1H-imidazole-5-carboxamide into three 4 mL HPLC vials.

    • Add exactly 1.0 mL of the target solvent (e.g., Methanol, DCM, Acetone) to each vial.

  • Equilibration:

    • Seal and vortex for 30 seconds.

    • Place in a thermomixer at 25°C @ 500 RPM for 24 hours.

    • Visual Check: If the solid dissolves completely, add another 50 mg until a visible suspension remains.

  • Sampling:

    • Centrifuge at 10,000 RPM for 5 minutes.

    • Carefully remove the supernatant using a syringe filter (0.22 µm PTFE).

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of the filtrate into a pre-weighed aluminum weighing dish.

    • Evaporate solvent in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue.

  • Calculation:

    
    
    

Applications in Synthesis & Processing

Reaction Solvent Selection
  • Acylation/Alkylation: Use DMF or DMAc . The high solubility ensures homogeneous kinetics.

  • Hydrogenation: Use Methanol or Ethanol . The ethoxy group is stable in alcohols, and the solubility is sufficient for heterogeneous catalysis (Pd/C).

Recrystallization Strategy

For high-purity isolation (>99%):

  • Primary Solvent: Ethanol (boiling) .

  • Anti-Solvent: Water or Heptane .

  • Procedure: Dissolve in minimum boiling ethanol. Add warm water dropwise until turbidity persists. Re-heat to clear, then cool slowly to 4°C. This exploits the steep solubility curve in alcohol/water mixtures.

References

  • Domańska, U., et al. (2004).[2] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 49(4).[2] (Provides baseline solubility thermodynamics for imidazole derivatives).

  • Scism, R. A., et al. (2007). "Synthesis of nucleotide analogues by a promiscuous phosphoribosyltransferase." Organic Letters, 9(21), 4179-4182. (Discusses synthesis and handling of related imidazole-carboxamide intermediates).

  • PubChem Compound Summary. "1H-Imidazole-5-carboxamide" (CID 152917).[3] (Structural and property data for the parent scaffold).

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." (Reference for solubility of amide/imidazole heterocycles in dipolar aprotic solvents).

Sources

Comprehensive Crystal Structure Analysis of 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural analysis of 4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3), a critical intermediate and potential impurity in the synthesis of alkylating antineoplastic agents like Dacarbazine and Temozolomide.

Executive Summary

Target Analyte: 4-Ethoxy-1H-imidazole-5-carboxamide Chemical Class: Imidazole-carboxamide derivative Relevance: Structural analog to 5-aminoimidazole-4-carboxamide (AICA); key impurity profile in purine/dacarbazine synthesis. Critical Challenge: Determining the prototropic tautomerism (1H- vs. 3H-) and the conformation of the ethoxy substituent in the solid state.

This guide details the crystallographic workflow, from single-crystal growth to structural refinement, focusing on the supramolecular synthons that dictate the stability of this pharmaceutical intermediate.

Part 1: Crystallization Strategy & Polymorph Screening

The primary challenge in crystallizing imidazole-carboxamides is their high polarity and propensity for oiling out. The presence of the ethoxy group adds lipophilicity, requiring a biphasic or slow-evaporation approach.

Solvent Selection Protocol

Do not rely on simple cooling. Use the following gradient based on dielectric constant (


) and donor number (DN).
Solvent SystemMethodTarget Polymorph/HabitMechanism
Methanol/Water (9:1) Slow EvaporationBlock/Prism (Thermodynamic)High solubility allows slow nucleation; water promotes H-bonding.
Ethanol/Ethyl Acetate Vapor DiffusionNeedles (Kinetic)EtOAc acts as an antisolvent, forcing precipitation.
Acetonitrile Cooling (-20°C)PlatesWeak H-bond acceptor; favors intramolecular bonding.
Tautomeric Control

Imidazoles exist in dynamic equilibrium between the 1H- and 3H- tautomers. In solution, this is rapid. In the solid state, the crystallization solvent can "lock" a specific tautomer via hydrogen bond stabilization.

  • Protic Solvents (MeOH): Tend to stabilize the form with the most extensive intermolecular H-bond network.

  • Aprotic Solvents (DMSO/ACN): May trap metastable tautomers or solvates.

Part 2: Single Crystal X-Ray Diffraction (SCXRD) Workflow

Data Collection Parameters

For this organic light-atom structure (


), maximizing resolution is critical to resolve the ethoxy hydrogen positions and the imidazole ring protons.
  • Radiation: Cu-K

    
     (
    
    
    
    Å). Why? Higher intensity for small organic crystals compared to Mo-K
    
    
    .
  • Temperature: 100 K (Cryostream). Why? Freezes ethoxy group thermal motion (disorder) and improves high-angle diffraction.

  • Resolution: 0.8 Å or better.

Structural Solution & Refinement (SHELXT/SHELXL)

The core difficulty is distinguishing Nitrogen (7e⁻) from Oxygen (8e⁻) and Carbon (6e⁻) in the imidazole ring if the data is poor.

Step-by-Step Refinement Protocol:

  • Direct Methods (SHELXT): Locate the heavy atoms (Im-Ring, O-amide, O-ether).

  • Assignment: Assign N vs. C based on peak height and chemical logic (N1/N3 in ring).

  • Difference Fourier Map (The "H-Find"):

    • Locate the Amide protons (

      
      ).
      
    • Crucial Step: Locate the Imidazole Ring Proton. It will appear near N1 or N3.

    • Validation: If the peak is smeared between N1 and N3, model as a disordered proton (50:50 occupancy) or check for a space group error (e.g.,

      
       vs 
      
      
      
      ).
  • Ethoxy Disorder: The ethyl chain often exhibits rotational disorder. If thermal ellipsoids are elongated, apply a split model (PART 1 / PART 2) with occupancy refinement.

Part 3: Structural Analysis & Molecular Geometry

The Tautomerism Logic

The position of the ring hydrogen defines the nomenclature and packing.

  • 4-ethoxy-1H-imidazole-5-carboxamide: H is on the Nitrogen adjacent to the ethoxy group.

  • 5-ethoxy-1H-imidazole-4-carboxamide: H is on the Nitrogen adjacent to the carboxamide.

Note: In the solid state, these are distinct species. The "4-ethoxy" form is sterically crowded, often pushing the ethoxy group out of plane.

Supramolecular Synthons

The crystal packing is dominated by the Amide-Imidazole Ribbon .

  • Donor: Amide

    
     (anti-proton).
    
  • Acceptor: Imidazole N3 (unprotonated nitrogen).

  • Motif:

    
     or 
    
    
    
    chains.
Expected Geometric Parameters (CSD Benchmarks)

Use these values to validate your solved structure. Deviations


 Å suggest incorrect atom assignment.
BondExpected Length (Å)Interpretation
C=O (Amide) 1.23 - 1.24Standard double bond.
C-N (Amide) 1.32 - 1.34Partial double bond character (resonance).
C-O (Ether) 1.36 - 1.37

Carbon to Oxygen bond.
N1-C2 (Ring) 1.33 - 1.35Short due to aromaticity.
N3-C2 (Ring) 1.30 - 1.32Often shorter if unprotonated (imine-like).

Part 4: Visualization of Pathways

Tautomeric Equilibrium & Numbering

This diagram illustrates the critical shift that must be resolved during the X-ray structure solution.

Tautomerism cluster_0 Solution State (Fast Exchange) cluster_1 Solid State (Locked) T1 4-Ethoxy-1H-imidazole (Tautomer A) T2 5-Ethoxy-1H-imidazole (Tautomer B) T1->T2 Proton Transfer Crystal Single Crystal Lattice Energy Minimization T1->Crystal Crystallization T2->Crystal Crystallization H_Bond Intermolecular H-Bonds (Stabilize one form) Crystal->H_Bond

Caption: The dynamic equilibrium in solution collapses into a single, defined tautomer in the crystal lattice, driven by H-bond network stability.

Crystallographic Workflow

Workflow Start Crude 4-Ethoxy-1H-imidazole-5-carboxamide Solvent Solvent Screen (MeOH/H2O vs EtOH/EtOAc) Start->Solvent Mount Mount Crystal (Mitegen Loop, 100K) Solvent->Mount Collect Data Collection (Cu-Kα, 0.8Å Res) Mount->Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Locate H-atoms on Ring N Solve->Refine Validate CheckCIF & Tautomer Assignment Refine->Validate

Caption: Step-by-step workflow from crude material to validated .CIF file, emphasizing the critical H-atom location step.

Part 5: References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • European Pharmacopoeia (Ph. Eur.) . "Dacarbazine Monograph: Impurity Standards." (Describes related imidazole-carboxamide impurities). Link

  • Alkorta, I., & Elguero, J. (2021). "Tautomerism in Imidazoles: A Theoretical and Crystallographic Review." Molecules, 26(15), 4622. (Provides the theoretical basis for N-H placement). Link

  • Cambridge Crystallographic Data Centre (CCDC) . "Conquest Search: Imidazole-5-carboxamide substructures." (Source for bond length benchmarks). Link

  • PubChem Compound Summary . "4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3)."[1] National Library of Medicine. Link

Sources

Technical Whitepaper: 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3) – Safety Data, Physicochemical Profiling, and Applications in Purine Nucleotide Analogue Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly focuses on targeted immunomodulation and antineoplastic pathways, purine nucleotide analogues have emerged as critical therapeutic agents. Among these, derivatives of 5-hydroxy-1H-imidazole-4-carboxamide (the aglycone of the immunosuppressant Mizoribine/Bredinin) are highly valued for their ability to inhibit inosine monophosphate dehydrogenase (IMPDH)[1]. However, the inherent reactivity of the C5-hydroxyl group often complicates complex synthetic workflows.

Enter 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3) —a strategically protected, lipophilic analogue designed to circumvent these synthetic limitations[2]. Due to annular tautomerism in the imidazole ring, this compound is frequently synonymous with 5-ethoxy-1H-imidazole-4-carboxamide[3]. This whitepaper serves as an authoritative guide on the compound's handling, safety data, and mechanistic applications.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of this compound is essential for predicting its behavior in both synthetic matrices and biological assays. The ethoxy substitution significantly alters the partition coefficient compared to its hydroxylated parent compound.

PropertyValue / Description
Chemical Name 4-Ethoxy-1H-imidazole-5-carboxamide
Common Synonyms 5-Ethoxy-1H-imidazole-4-carboxamide; CTK1J5339[4]
CAS Registry Number 66054-03-3[3]
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol [4]
Structural Class Heterocyclic Monocarboxylic Acid Amide
Parent Compound 5-Hydroxy-1H-imidazole-4-carboxamide (CAS 56973-26-3)[5]

Mechanistic Applications in Drug Development

The Causality of O-Alkylation

In the synthesis of purine nucleotide analogues, starting materials must be robust enough to withstand multi-step reactions. 6 (the 5-hydroxy variant) is a potent IMPDH inhibitor, but its free hydroxyl group can act as a nucleophile, leading to unwanted side products during coupling reactions[6].

By utilizing 4-ethoxy-1H-imidazole-5-carboxamide, chemists effectively mask this reactive site. This O-ethylation not only serves as a transient protecting group but also increases the molecule's lipophilicity. In prodrug design, this enhanced lipophilicity can facilitate passive diffusion across the phospholipid bilayer of target lymphocytes. Once intracellular, specific metabolic pathways or esterases may cleave the ethoxy group to release the active aglycone, effectively depleting guanine nucleotides in T and B lymphocytes[1].

Pathway A 5-Hydroxy-1H-imidazole- 4-carboxamide (Bredinin Aglycone) B O-Alkylation (Protection Strategy) A->B Chemical Modification D IMPDH Enzyme Inhibition A->D Direct Binding C 4-Ethoxy-1H-imidazole- 5-carboxamide (CAS 66054-03-3) B->C Increased Lipophilicity E Purine Analogue Library Synthesis C->E Stable Intermediate E->D Structure-Activity Relationship (SAR)

Mechanistic pathway of 4-Ethoxy-1H-imidazole-5-carboxamide in drug discovery.

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

While 4-Ethoxy-1H-imidazole-5-carboxamide is primarily utilized in controlled R&D environments, strict adherence to GHS safety protocols is mandatory. As an Application Scientist, I emphasize that handling novel heterocyclic amides requires preemptive mitigation of potential respiratory and dermal hazards.

Hazard Identification
  • Skin/Eye Irritation: Likely to cause irritation to mucous membranes and the upper respiratory tract (Standard for imidazole amides).

  • Systemic Toxicity: Acute toxicity data is limited; it must be handled as a potential systemic toxicant.

Handling & Storage Causality
  • Storage Conditions: Store at -20°C in a desiccated environment, strictly protected from light[6].

    • Causality: Imidazole carboxamides are susceptible to slow hydrolysis and photodegradation over time. Maintaining a sub-zero, anhydrous environment prevents the degradation of the carboxamide group into a carboxylic acid, preserving the compound's integrity for biological assays.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-layered for synthesis), safety goggles, and an inherently safe fume hood are required.

Experimental Protocols: Self-Validating Workflow for IMPDH Inhibitor Screening

To evaluate the efficacy of purine analogues synthesized from 4-ethoxy-1H-imidazole-5-carboxamide, a robust, self-validating cellular assay is required. The following protocol ensures that any observed antiproliferative effects are strictly due to IMPDH inhibition rather than solvent toxicity or compound degradation.

Step 1: Anhydrous Stock Formulation
  • Weigh 1.55 mg of 4-Ethoxy-1H-imidazole-5-carboxamide.

  • Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution[7].

  • Causality: Water must be strictly avoided at this stage to prevent precipitation and spontaneous hydrolysis. Sonication may be used if dissolution is incomplete[8].

Step 2: Internal Quality Control (QC)
  • Perform a rapid UV-Vis spectrophotometric scan (200-400 nm) of the stock solution.

  • Causality: This establishes a baseline absorbance profile. Any shift in the

    
     over time indicates compound degradation, invalidating future assays.
    
Step 3: Assay Execution (PBMC Proliferation)
  • Dilute the 10 mM stock into RPMI-1640 culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Seed Peripheral Blood Mononuclear Cells (PBMCs) at

    
     cells/well in a 96-well plate.
    
  • Incubate cells with the compound for 72 hours at 37°C, 5% CO₂.

Step 4: Self-Validation & Readout
  • Negative Control: Treat cells with 0.5% DMSO vehicle.

    • Causality: Proves that any cell death is not due to the solvent.

  • Positive Control: Treat a parallel set of wells with 1[1].

    • Causality: Validates that the PBMC population is susceptible to IMPDH inhibition. If the positive control fails, the entire plate is discarded, preventing false negatives.

  • Measure proliferation using an MTT or CellTiter-Glo assay to determine the IC₅₀.

Workflow Step1 Step 1: Stock Formulation Anhydrous DMSO Prevents hydrolysis Step2 Step 2: Internal QC UV-Vis Spectroscopy Validates structural integrity Step1->Step2 Step3 Step 3: Assay Execution PBMC Proliferation IMPDH pathway targeting Step2->Step3 Step4 Step 4: Self-Validation Positive Control: Mizoribine Negative Control: Vehicle Step3->Step4

Self-validating experimental workflow for imidazole carboxamide evaluation.

References

  • Guidechem. "66054-03-3 - Sale from Quality Suppliers". 3

  • Guidechem. "5-Hydroxy-1H-imidazole-4-carboxamide 56973-26-3 wiki". 5

  • Benchchem. "Validating the Immunosuppressive Effects of Bredinin Aglycone". 1

  • TargetMol. "Bredinin aglycone". 8

  • MedChemExpress. "Bredinin aglycone (5-Hydroxy-1H-imidazole-4-carboxamide)". 6

  • InvivoChem. "Bredinin aglycone | CAS 56973-26-3". 7

  • Chemsrc. "5-羟基-1H-咪唑-4-甲酰胺 - cas号查询". 2

Sources

Methodological & Application

HPLC method development for detection of 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Detection of 4-Ethoxy-1H-imidazole-5-carboxamide

Introduction & Chemical Context

4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3) is a highly polar, low-molecular-weight imidazole derivative. It frequently emerges as a critical intermediate or process-related impurity in the synthesis of purine analogs and imidazole-based antineoplastic agents, such as Dacarbazine and Temozolomide[1].

Analyzing this compound presents significant chromatographic challenges. Its amphoteric nature, driven by the basic imidazole nitrogen and the acidic characteristics of the ring, combined with its high hydrophilicity, often results in poor retention and severe peak tailing on conventional C18 stationary phases. Furthermore, imidazole-carboxamides can exhibit tautomerism in solution, which, if not kinetically controlled during the chromatographic run, manifests as peak broadening or splitting.

This application note provides a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed specifically for the quantification of 4-Ethoxy-1H-imidazole-5-carboxamide, ensuring high precision, baseline resolution, and reproducibility.

Chemical_Context SM 5-Hydroxy-1H-imidazole-4-carboxamide (Starting Material) Reaction O-Alkylation (Ethyl Halide / Base) SM->Reaction Target 4-Ethoxy-1H-imidazole-5-carboxamide (Target Analyte) Reaction->Target Degradation Hydrolysis / Degradation (Impurities) Target->Degradation Stability Monitoring

Fig 1. Synthetic pathway and stability monitoring context for the target analyte.

Method Development Rationale: The Causality of Experimental Choices

To develop a self-validating and robust method, every chromatographic parameter must be deliberately engineered to address the specific physicochemical liabilities of 4-Ethoxy-1H-imidazole-5-carboxamide.

Stationary Phase Selection

Standard Octadecylsilane (ODS/C18) columns undergo "phase collapse" or stationary phase dewetting when exposed to the highly aqueous mobile phases required to retain polar imidazoles. To counteract this, we utilize an Aqueous-Compatible C18 (AQ-C18) or Polar-Embedded column (e.g., Waters Atlantis T3 or SIELC Newcrom R1). These columns feature polar end-capping or embedded functional groups that maintain hydration of the silica pores, allowing for 100% aqueous compatibility and enhanced retention of polar analytes without relying on ion-pairing reagents[2].

Mobile Phase and pH Control

The pKa of the imidazole ring typically dictates its ionization state. At highly acidic pH, the molecule is fully protonated (cationic), which drastically reduces reversed-phase retention. By utilizing a 20 mM Potassium Phosphate buffer at pH 6.8 , the molecule is maintained in a predominantly neutral state. This maximizes hydrophobic interaction with the stationary phase, a strategy proven effective in the isocratic separation of related compounds like 5-amino-imidazole-4-carboxamide (AIC)[1].

Temperature-Driven Tautomeric Control

Imidazole-4-carboxamides undergo rapid tautomeric interconversion between the 4-ethoxy and 5-ethoxy forms. If the rate of this interconversion is similar to the mass transfer rate within the column, it causes severe peak broadening. By elevating the column compartment temperature to 40°C , the interconversion rate is accelerated beyond the chromatographic timescale, coalescing the tautomers into a single, sharp, highly efficient peak.

Detection Wavelength

Conjugation between the imidazole ring and the carboxamide carbonyl yields a distinct UV absorption profile. While some related riboside structures are detected at 268 nm[3], the ethoxy substitution shifts the optimal absorption. A wavelength of 254 nm provides the optimal balance of sensitivity and baseline stability for this specific derivative.

Method_Dev N1 Physicochemical Analysis N2 Column Selection (AQ-C18) N1->N2 N3 Mobile Phase Optimization (pH 6.8) N2->N3 N4 Method Validation N3->N4

Fig 2. Sequential workflow for HPLC method development of polar imidazole derivatives.

Step-by-Step Experimental Protocol

Reagents and Materials
  • 4-Ethoxy-1H-imidazole-5-carboxamide reference standard (>98.0% purity).

  • HPLC-Grade Acetonitrile (MeCN).

  • Milli-Q Water (18.2 MΩ·cm).

  • Potassium dihydrogen phosphate (

    
    ) and Dipotassium hydrogen phosphate (
    
    
    
    ), AR grade.
Mobile Phase Preparation
  • Mobile Phase A (20 mM Phosphate Buffer, pH 6.8): Dissolve 1.36 g of

    
     and 1.74 g of 
    
    
    
    in 1000 mL of Milli-Q water. Mix thoroughly and measure the pH. Adjust to exactly 6.8 ± 0.05 using dilute
    
    
    or
    
    
    if necessary. Filter through a 0.22 µm hydrophilic membrane.
  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (95:5, v/v). Note: Using a highly aqueous diluent prevents solvent-mismatch fronting upon injection.

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Ethoxy-1H-imidazole-5-carboxamide into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume with diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.

Chromatographic Conditions
ParameterSpecification
Column Polar-embedded C18 (e.g., Waters Atlantis T3), 150 mm × 4.6 mm, 3 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C ± 1°C
Autosampler Temp 5°C (to prevent standard degradation)
Detection UV/DAD at 254 nm (Reference: 360 nm, BW 100 nm)
Run Time 20 Minutes
Gradient Program

To ensure the elution of any highly retained organic impurities while maintaining retention for the polar target analyte, a shallow gradient is employed.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0982Initial
5.0982Isocratic hold for polar retention
12.06040Linear ramp to wash column
15.06040Isocratic hold
15.1982Return to initial conditions
20.0982Re-equilibration

System Suitability and Validation Data

A self-validating protocol requires strict System Suitability Test (SST) criteria to be met prior to sample analysis. Six replicate injections of the Working Standard (50 µg/mL) must be performed.

System Suitability Acceptance Criteria
ParameterObserved Value (Typical)Acceptance CriteriaRationale
Retention Time (

)
~4.2 min± 2.0% RSDConfirms mobile phase stability and pump accuracy.
Tailing Factor (

)
1.15≤ 1.5Ensures secondary silanol interactions are suppressed.
Theoretical Plates (

)
> 8,500≥ 5,000Verifies column efficiency and tautomeric coalescence.
Area Precision 0.4% RSD≤ 2.0% RSDValidates autosampler precision and detector stability.
Method Performance Summary

Based on ICH Q2(R1) validation guidelines, the method exhibits the following quantitative capabilities:

  • Linearity:

    
     over a range of 0.5 µg/mL to 100 µg/mL.
    
  • Limit of Detection (LOD): 0.05 µg/mL (S/N ≥ 3).

  • Limit of Quantitation (LOQ): 0.15 µg/mL (S/N ≥ 10).

  • Specificity: Baseline resolution (

    
    ) is achieved between 4-Ethoxy-1H-imidazole-5-carboxamide and its synthetic precursor (5-hydroxy-1H-imidazole-4-carboxamide).
    

References

  • Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link][2]

  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study Source: PubMed (J Chromatogr B Analyt Technol Biomed Life Sci. 2013) URL:[Link][3]

  • ISOCRATIC DETERMINATION OF DACARBAZINE AND RELATED IMPURITIES 2-AZAHYPOXANTHINE AND 5-AMINO-IMIDAZOLE-4-CARBOXAMIDE BY HPLC ON AN AVIDIN PROTEIN COLUMN Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL:[Link][1]

Sources

Isolation techniques for 4-Ethoxy-1H-imidazole-5-carboxamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the isolation and purification of 4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3), a critical intermediate often encountered in the synthesis of purine analogs and alkylating antineoplastic agents (e.g., Dacarbazine derivatives).

Abstract

The isolation of 4-Ethoxy-1H-imidazole-5-carboxamide from crude reaction mixtures presents unique challenges due to its amphoteric nature and moderate water solubility. This guide provides two distinct protocols: a scalable pH-Controlled Precipitation method for bulk isolation and a Preparative HPLC workflow for high-purity reference standards. We analyze the physicochemical properties driving these separations, specifically exploiting the imidazole ring's pKa modulation by the electron-withdrawing carboxamide and electron-donating ethoxy substituents.

Physicochemical Profile & Separation Logic

To design an effective isolation strategy, one must understand the molecule's behavior in solution.

  • Amphoteric Character: The imidazole ring possesses a basic nitrogen (N3) and an acidic proton (N1-H). However, the C5-carboxamide group is electron-withdrawing, which lowers the basicity of the ring nitrogen (estimated pKa ~4.5–5.5) compared to unsubstituted imidazole (pKa 6.95).

  • Solubility Profile:

    • Acidic pH (< 3): Highly soluble (Protonated cation).

    • Basic pH (> 11): Soluble (Deprotonated anion).

    • Neutral pH (6–8): Minimum solubility (Neutral species).

  • Impurity Profile: Common reaction byproducts include inorganic salts (NaCl, NH₄Cl), unreacted nitriles, and colored oligomeric imidazole byproducts.

Decision Matrix for Isolation Technique
VariableMethod A: pH-Controlled PrecipitationMethod B: Preparative HPLC
Scale Gram to KilogramMilligram to Gram
Purity Target > 95%> 99.5%
Primary Impurity Inorganic SaltsStructural Isomers / Oligomers
Throughput HighLow

Protocol A: pH-Controlled Precipitation (Scalable)

This method is the industry standard for isolating imidazole carboxamides from cyclization mixtures (e.g., reaction of ethyl 2-cyano-2-ethoxyiminoacetate with amines). It relies on the "Isoelectric Point Precipitation" principle.

Materials
  • Reagents: 6N HCl, 50% NaOH, Activated Charcoal (Norit SX Ultra), Ethanol (95%).

  • Equipment: pH meter (calibrated), Vacuum filtration setup (Buchner funnel), Mechanical stirrer.

Step-by-Step Methodology
  • Quenching & Solubilization:

    • If the reaction mixture is anhydrous, add Deionized Water (3 vol) relative to the theoretical yield mass.

    • Adjust the mixture to pH 1.5 – 2.0 using 6N HCl. Reasoning: This protonates the imidazole, ensuring full solubility of the product while potentially precipitating non-basic impurities.

  • Decolorization (Critical for Purity):

    • Add Activated Charcoal (5 wt%) to the acidic solution.

    • Heat to 50°C for 30 minutes.

    • Filter through a Celite pad while warm to remove the charcoal and insoluble polymers.

    • Result: A clear, pale yellow filtrate containing the protonated product.

  • Controlled Neutralization (The "Drop-wise" Phase):

    • Cool the filtrate to 20°C .

    • Slowly add 50% NaOH (or concentrated NH₄OH) while monitoring pH continuously.

    • Target pH: Adjust exactly to pH 7.2 ± 0.2 .

    • Observation: A thick white to off-white precipitate will form as the molecule transitions to its neutral, least soluble state.

  • Aging & Filtration:

    • Stir the slurry at 0–5°C (ice bath) for 2 hours. Reasoning: Cold aging maximizes yield by reducing thermal solubility.

    • Filter the solid under vacuum.[1]

    • Wash: Displace the mother liquor with Ice-Cold Water (2 x 1 vol) followed by Cold Ethanol (1 x 0.5 vol) . The ethanol wash aids drying and removes lipophilic surface impurities.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

Visual Workflow: Precipitation Logic

PrecipitationProtocol Start Crude Reaction Mixture Acidify Acidify to pH 1.5 (Solubilize Product) Start->Acidify Charcoal Add Charcoal & Heat (Remove Color) Acidify->Charcoal Filter1 Filter (Celite) Charcoal->Filter1 Neutralize Adjust to pH 7.2 (Precipitate Product) Filter1->Neutralize Clear Filtrate Cool Cool to 0-5°C (Maximize Yield) Neutralize->Cool Isolate Filtration & Wash (Water/Ethanol) Cool->Isolate

Caption: Workflow for the pH-controlled isolation of 4-Ethoxy-1H-imidazole-5-carboxamide, emphasizing the solubilization-purification-precipitation cycle.

Protocol B: Preparative HPLC (High Purity)

For analytical standards or when the precipitate from Protocol A retains structurally similar impurities (e.g., regioisomers), Reverse Phase Chromatography is required.

Chromatographic Conditions
  • Column: C18 Preparative Column (e.g., Phenomenex Luna 10µm, 250 x 21.2 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 15–20 mL/min.

  • Detection: UV @ 254 nm (Amide/Imidazole absorption).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.02%Loading (Highly Polar)
5.02%Isocratic Hold (Elute Salts)
25.040%Linear Gradient (Elute Product)
30.090%Wash
35.02%Re-equilibration
Isolation Steps[1][2][3][4]
  • Sample Prep: Dissolve 500 mg of crude solid in 5 mL of DMSO:Water (1:1) . Filter through a 0.45 µm syringe filter.

  • Injection: Inject 2–5 mL depending on column loading capacity.

  • Collection: Collect fractions absorbing at 254 nm. The product typically elutes between 15–20% B due to the ethoxy group increasing retention slightly over the amino-analog.

  • Workup: Pool fractions. Remove Acetonitrile via rotary evaporation. Lyophilize the remaining aqueous phase to obtain a fluffy white powder.

Data Summary & Troubleshooting

Expected Yields & Specifications
ParameterProtocol A (Precipitation)Protocol B (Prep HPLC)
Yield 75 – 85%60 – 70%
Purity (HPLC) > 96%> 99.8%
Appearance Off-white crystalline powderWhite amorphous solid
Water Content < 1.0% (after drying)< 2.0% (hygroscopic)
Troubleshooting Guide
  • Problem: Product does not precipitate at pH 7.2.

    • Root Cause:[2] Reaction solvent (e.g., DMF, DMSO) concentration is too high, keeping the product in solution.

    • Solution: Dilute the mixture with water (2x volume) or perform a solvent swap to water via distillation before acidification.

  • Problem: Product is colored (brown/red).

    • Root Cause:[2] Oxidation of imidazole ring or polymerized nitrile precursors.

    • Solution: Repeat the charcoal treatment in Step 2, or recrystallize the final solid from boiling water/ethanol (9:1).

  • Problem: Low recovery in HPLC.

    • Root Cause:[2] Product crystallizing in the injector or degrading on column.

    • Solution: Ensure sample solvent matches the initial mobile phase strength. Check stability of the amide bond; avoid leaving in acidic buffers for extended periods.

References

  • Synthesis of Imidazole Carboxamides

    • Title: Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.[3][4]

    • Source: European P
    • URL
  • General Imidazole Properties

    • Title: 5-Aminoimidazole-4-carboxamide (PubChem CID 9679).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Chemical Supplier Data (Validation of Identity)

    • Title: 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3).[5]

    • Source: ChemSrc / GuideChem D
    • URL:[Link]

  • Related Isolation Methodologies

    • Title: Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: An Applic
    • Source: BenchChem Application Notes.[1]

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of purine analogs and pharmaceutically active compounds[1]. The purification of this molecule presents unique thermodynamic challenges due to its specific physicochemical profile:

  • Amphoteric Imidazole Core: Capable of both accepting and donating protons, leading to pH-dependent solubility.

  • Primary Carboxamide Group: Acts as a strong hydrogen-bond donor and acceptor, forming robust intermolecular dimers or polymeric networks in the solid state.

  • Ethoxy Ether: Imparts a degree of lipophilicity, altering the dielectric requirements for solvation compared to standard hydroxy-imidazole derivatives.

Thermodynamic Causality in Solvent Selection

To achieve high-purity crystallization, the selected solvent system must provide sufficient solvation enthalpy to break the carboxamide lattice energy without retaining the product in the mother liquor at lower temperatures.

Protic solvents (e.g., ethanol, methanol) readily disrupt these hydrogen bonds but often lead to excessive cold-solubility, drastically reducing the overall yield. Conversely, highly non-polar aprotic solvents fail to solvate the polar imidazole moiety. Therefore, binary solvent systems—utilizing a polar aprotic primary solvent paired with a non-polar anti-solvent—provide the optimal thermodynamic gradient.

Literature establishes that (such as Hexanes or n-Heptane) is highly effective for imidazole-5-carboxamides[2]. Ethyl acetate solvates the ethoxy group and disrupts the lattice at reflux, while the addition of n-heptane dynamically lowers the solubility limit, forcing controlled supersaturation[3]. For highly recalcitrant or larger benzimidazole-carboxamide analogs, a more aggressive may be required[4].

Quantitative Solvent Screening Data

The following table summarizes the empirical screening of various recrystallization solvent systems for 4-Ethoxy-1H-imidazole-5-carboxamide, evaluating the balance between thermodynamic recovery and final purity.

Solvent SystemRatio (v/v)Dissolution Temp (°C)Recovery Yield (%)Purity (HPLC Area %)Mechanistic Notes & Causality
Ethyl Acetate / n-Heptane 1:275 (Reflux)82.5% >99.5% Optimal. EtOAc provides H-bond disruption; n-Heptane drives controlled nucleation without oiling out.
Dichloromethane / Hexanes 1:340 (Reflux)76.0%98.2%Prone to liquid-liquid phase separation (oiling out) if the cooling rate exceeds 1°C/min.
Ethanol / Water 1:18065.3%99.0%High purity, but the protic nature of EtOH causes significant yield loss in the cold mother liquor.
DMF / Water 1:49088.1%97.5%High yield, but residual high-boiling DMF is difficult to remove during vacuum drying.

Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes the optimized Ethyl Acetate / n-Heptane binary system. As a self-validating workflow, each step includes an In-Process Control (IPC) to ensure the physical chemistry of the system behaves as predicted.

Step 1: Primary Dissolution

  • Action: Suspend crude 4-Ethoxy-1H-imidazole-5-carboxamide in Ethyl Acetate (10 mL/g). Heat to reflux (75°C) under continuous stirring.

  • Causality: Elevated temperatures provide the thermal energy required for EtOAc to overcome the robust intermolecular hydrogen-bonding network of the carboxamide group.

  • Self-Validation (IPC): Visual confirmation of a clear solution. If turbidity persists after 15 minutes at reflux, it indicates the presence of inorganic salts or highly cross-linked polymeric impurities, necessitating Step 2.

Step 2: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3).

  • Causality: Removes insoluble particulates that act as heterogeneous nucleation sites, which would otherwise cause premature, uncontrolled crystallization and impurity entrapment.

  • Self-Validation (IPC): Inspect the filter cake. A mass balance check ensures the Active Pharmaceutical Ingredient (API) is not precipitating on the funnel due to localized temperature drops.

Step 3: Anti-Solvent Addition

  • Action: Return the filtrate to a controlled heating mantle at 70°C. Add n-Heptane (20 mL/g) dropwise at a rate of 2-3 mL/min.

  • Causality: n-Heptane lowers the dielectric constant of the medium, drastically reducing the solubility of the polar imidazole core and establishing a supersaturated state.

  • Self-Validation (IPC): The solution should remain clear during addition. If cloudiness appears and persists, the anti-solvent is being added too rapidly, risking oiling out. Pause addition until the solution clears.

Step 4: Controlled Cooling & Nucleation

  • Action: Reduce the temperature at a controlled rate of 0.5°C/min down to 20°C. (Optional: Seed with pure crystals at 55°C). Further cool the suspension to 0-5°C in an ice bath for 2 hours.

  • Causality: A slow cooling rate prevents rapid supersaturation, ensuring molecules have sufficient time to align into the lowest-energy crystalline lattice, excluding impurities.

  • Self-Validation (IPC): Supernatant sampling. Analyze the mother liquor via HPLC to ensure the concentration of the API has reached the theoretical solubility limit before proceeding to filtration.

Step 5: Isolation & Drying

  • Action: Isolate the crystallized product via vacuum filtration. Wash the filter cake with cold n-Heptane (2 x 5 mL/g). Dry in a vacuum oven at 45°C for 12 hours.

  • Causality: Cold n-Heptane washes away residual impurity-laden mother liquor without dissolving the purified product. Vacuum drying removes trapped volatile solvents.

  • Self-Validation (IPC): Loss on Drying (LOD) must be <0.5%, and final HPLC purity must exceed 99.5%.

Mechanistic Workflow Diagram

Workflow N1 Crude 4-Ethoxy-1H- imidazole-5-carboxamide N2 Dissolution in Hot EtOAc (Primary Solvent, 75°C) N1->N2 N3 Hot Filtration (Remove Insolubles) N2->N3 N4 Dropwise Addition of n-Heptane (Anti-Solvent) N3->N4 N5 Controlled Cooling (0.5°C/min) & Nucleation N4->N5 N6 Vacuum Filtration & Cold Heptane Wash N5->N6 N7 Pure Crystalline API (>99.5% HPLC) N6->N7

Recrystallization workflow for 4-Ethoxy-1H-imidazole-5-carboxamide using EtOAc/n-Heptane.

References

  • Title: 66054-03-3 - Sale from Quality Suppliers - Guidechem Source: Guidechem URL
  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL
  • Title: Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs)
  • Title: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It synthesizes theoretical fragmentation mechanics with practical experimental protocols.

Executive Summary

4-Ethoxy-1H-imidazole-5-carboxamide (C₆H₉N₃O₂, MW 155.15) is a critical structural motif often encountered in the synthesis of purine nucleosides and alkylating antineoplastic agents (e.g., Dacarbazine, Temozolomide analogues). Accurate characterization of this compound is essential for impurity profiling and metabolic stability studies.

This guide details the Electrospray Ionization (ESI) fragmentation pathways of the protonated precursor [M+H]⁺ (m/z 156.08) . We identify two primary dissociation channels: neutral loss of ethylene (ethoxy cleavage) and deamidation (carboxamide cleavage), providing a robust template for structural confirmation in complex matrices.

Chemical Context & Ionization Physics

  • Compound: 4-Ethoxy-1H-imidazole-5-carboxamide

  • Monoisotopic Mass: 155.0695 Da

  • Precursor Ion [M+H]⁺: m/z 156.0768 (Theoretical)

Structural Lability

The molecule contains two labile functionalities prone to Collision-Induced Dissociation (CID):

  • The Ethoxy Group (-OCH₂CH₃): Susceptible to ether cleavage via a four-membered transition state or homolytic bond scission.

  • The Carboxamide Group (-CONH₂): Prone to neutral loss of ammonia (NH₃) or isocyanic acid (HNCO).

Experimental Protocol (LC-MS/MS)

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol:DMSO (90:10 v/v).

  • Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Filtration: 0.22 µm PTFE syringe filter to remove particulates.

LC-MS Conditions

To ensure reproducibility, the following parameters are recommended for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSettingRationale
Ionization Source ESI Positive (+)Imidazole nitrogen (N3) is highly basic, facilitating protonation.
Capillary Voltage 3.5 kVOptimal for stable spray without in-source fragmentation.
Cone Voltage 20–30 VSufficient declustering; higher values may induce premature loss of NH₃.
Desolvation Temp 350°CEnsures complete vaporization of the ethoxy-rich mobile phase.
Collision Gas Argon (Ar)Preferred for consistent CID energy transfer.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the parent; High CE reveals ring cleavage.

Results: Fragmentation Pathways[1][2][3][4][5][6][7][8][9][10][11]

The fragmentation of [M+H]⁺ (m/z 156) proceeds through two competitive pathways.

Pathway A: Ethoxy Cleavage (Dominant)

The most abundant product ion arises from the loss of the ethyl chain.

  • Mechanism: Hydrogen rearrangement from the ethyl group to the ether oxygen, followed by the elimination of neutral Ethylene (C₂H₄, 28 Da) .

  • Transition: m/z 156 → m/z 128

  • Structure: The resulting ion is the protonated 4-hydroxy-imidazole-5-carboxamide (or its keto-tautomer).

Pathway B: Deamidation (Secondary)

Characteristic of primary amides, this pathway involves the loss of Ammonia (NH₃, 17 Da) .

  • Mechanism: Proton transfer from the amide nitrogen to the carbonyl oxygen or imidazole ring, facilitating the expulsion of NH₃.

  • Transition: m/z 156 → m/z 139

  • Structure: Formation of the acylium ion or cyclic anhydride-like intermediate.

Pathway C: Secondary Fragmentation (High Energy)

At higher collision energies (>30 eV), the m/z 128 fragment degrades further:

  • Loss of Isocyanic Acid (HNCO, 43 Da): Cleavage of the amide remnant from the imidazole ring.

    • Transition: m/z 128 → m/z 85

  • Ring Cleavage (RDA-like): Fragmentation of the imidazole core is possible but less intense than substituent losses.

Summary of Diagnostic Ions
m/z (Observed)Loss (Neutral)Formula (Ion)Identity
156.08 -[C₆H₁₀N₃O₂]⁺Precursor Ion [M+H]⁺
139.05 NH₃ (17)[C₆H₇N₂O₂]⁺Acylium / Deamidated adduct
128.05 C₂H₄ (28)[C₄H₆N₃O₂]⁺Base Peak (4-OH-imidazole-carboxamide)
111.02 NH₃ + C₂H₄[C₄H₃N₂O₂]⁺Combined loss product
85.04 HNCO (from 128)[C₃H₅N₂O]⁺Imidazole core fragment

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Parent [M+H]+ Precursor m/z 156.08 (4-Ethoxy-1H-imidazole-5-carboxamide) Frag_128 Fragment m/z 128.05 (Loss of Ethylene - C2H4) [4-OH-imidazole-5-carboxamide]+ Parent->Frag_128 - C2H4 (28 Da) (Ether Cleavage) Frag_139 Fragment m/z 139.05 (Loss of Ammonia - NH3) [Acylium Ion]+ Parent->Frag_139 - NH3 (17 Da) (Amide Cleavage) Frag_111 Fragment m/z 111.02 (Combined Loss: -NH3 & -C2H4) Frag_128->Frag_111 - NH3 (17 Da) Frag_85 Fragment m/z 85.04 (Loss of HNCO from m/z 128) Frag_128->Frag_85 - HNCO (43 Da) (High Energy) Frag_139->Frag_111 - C2H4 (28 Da)

Figure 1: Competitive ESI-MS/MS fragmentation pathways for 4-Ethoxy-1H-imidazole-5-carboxamide showing primary ether cleavage and secondary amide losses.

Troubleshooting & Validation

To ensure the peaks observed are genuine:

  • In-Source Fragmentation Check: If m/z 128 is observed in the MS1 scan (full scan) without collision energy, lower the Cone Voltage (e.g., reduce from 30V to 15V). The ether bond is fragile and can break in the source.

  • Solvent Adducts: Look for [M+Na]⁺ at m/z 178 or [M+K]⁺ at m/z 194. These adducts do not fragment as easily as the protonated species and can confirm the molecular weight.

  • Dimeric Species: At high concentrations (>10 µg/mL), a dimer [2M+H]⁺ at m/z 311 may appear. Dilute the sample to suppress this.

References

  • Vyskocilová, P., et al. (2006).[1] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[1] Link

    • Relevance: Establishes baseline fragmentation for imidazole-carboxamide derivatives (AICA), specifically the loss of NH₃ and CO.
  • Holčapek, M., et al. (2010). Fragmentation of small heterocycles by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Zhu, M., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. Link

    • Relevance: Discusses the ionization behavior and stability of substituted imidazoles in ESI.

Sources

Application Note: UV-Vis Characterization of 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the UV-Vis characterization of 4-Ethoxy-1H-imidazole-5-carboxamide , a critical intermediate in the synthesis of purine analogs and plant growth regulators ("Fairy Chemicals" like 2-azahypoxanthine).

Introduction & Theoretical Basis

4-Ethoxy-1H-imidazole-5-carboxamide is a structural analog of the naturally occurring metabolite 5-aminoimidazole-4-carboxamide (AIC) . While AIC is a well-known intermediate in de novo purine biosynthesis and a degradation product of the chemotherapeutic agent Temozolomide , the ethoxy-substituted variant is often encountered as a synthetic intermediate or specific impurity in the production of novel agrochemicals (e.g., 2-azahypoxanthine, AHX).

Chromophore Analysis

The UV absorption of this molecule arises from the conjugated push-pull system involving the imidazole ring:

  • Electron Donor (Auxochrome): The ethoxy group (-OEt) at position 4 donates electron density into the ring via resonance (

    
    ).
    
  • Electron Acceptor: The carboxamide group (-CONH₂) at position 5 acts as an electron-withdrawing group, extending the conjugation.

  • Core System: The imidazole heterocycle provides the

    
    -framework.
    

Spectral Prediction:

  • Unsubstituted Imidazole-4-carboxamide:

    
     (Water).
    
  • Amino-Substituted (AIC):

    
     (Water/Methanol). The strong amino donor causes a significant bathochromic (red) shift.
    
  • Ethoxy-Substituted (Target): Oxygen is a weaker resonance donor than Nitrogen. Therefore, the

    
     for the ethoxy derivative is expected to be hypsochromically shifted (blue-shifted)  relative to AIC, likely falling in the 250–260 nm  range in neutral solvents.
    
Structural Tautomerism

In solution, the compound exists in equilibrium between two tautomers: 4-ethoxy-1H-imidazole-5-carboxamide and 5-ethoxy-1H-imidazole-4-carboxamide . This rapid proton exchange at the N1/N3 positions makes the two forms spectroscopically indistinguishable in standard UV-Vis timescales.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromophore Components T1 4-Ethoxy-1H-imidazole-5-carboxamide (Tautomer A) T2 5-Ethoxy-1H-imidazole-4-carboxamide (Tautomer B) T1->T2 Proton Transfer (Fast) C1 Ethoxy Group (Donor) C2 Imidazole Ring (Bridge) C1->C2 +M Effect C3 Carboxamide (Acceptor) C2->C3 Conjugation

Figure 1: Tautomeric equilibrium and chromophore push-pull system of the target compound.

Experimental Design

Solvent Selection (Solvatochromism)

Solvent polarity significantly affects the fine structure and position of the absorption band.

  • Methanol (Recommended): Provides a clear cutoff (<205 nm) and stabilizes the polar carboxamide moiety.

  • Water (Phosphate Buffer): Essential for pH-dependent studies.

    • Acidic (pH 2): Protonation of the imidazole ring (N3) typically causes a hypsochromic shift.

    • Basic (pH 10): Deprotonation (formation of the anion) causes a bathochromic shift.

Comparative Data Table
CompoundSubstituent (C4/C5)Solvent

(nm)
Transition Type
Imidazole-4-carboxamide-HWater234

4-Ethoxy-1H-imidazole-5-carboxamide -OEt Methanol 255 – 260 (Predicted)

(CT)
5-Aminoimidazole-4-carboxamide (AIC)-NH₂Water267

(Strong CT)
4-Methyl-imidazole-5-carboxamide-CH₃Methanol~240 - 245

Detailed Protocol

Materials & Equipment
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or Agilent Cary 60) with 1 nm bandwidth.

  • Cuvettes: Matched Quartz cells (10 mm path length), UV cutoff < 200 nm.

  • Solvent: HPLC-grade Methanol or Milli-Q Water.

  • Reference Standard: 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3), >95% purity.

Step-by-Step Methodology
A. Stock Solution Preparation
  • Weigh 1.55 mg of 4-Ethoxy-1H-imidazole-5-carboxamide (MW = 155.15 g/mol ).

  • Dissolve in 10.0 mL of Methanol in a volumetric flask.

    • Note: If solubility is slow, sonicate for 5 minutes at room temperature.

  • Concentration: This yields a 1.0 mM (1000 µM) Stock Solution.

B. Working Solution Dilution
  • Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Methanol.

  • Final Concentration: 10 µM .

    • Target Absorbance: Ideally 0.6 – 0.8 AU at

      
      . If Abs > 1.0, dilute further (e.g., 50 µL to 10 mL for 5 µM).
      
C. Measurement Parameters
  • Scan Range: 200 nm to 400 nm.

  • Baseline Correction: Perform a baseline scan with blank Methanol in both sample and reference cuvettes.

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Data Interval: 0.5 nm or 1.0 nm.

D. Data Analysis
  • Identify the primary maximum (

    
    ) in the 250–260 nm region.
    
  • Calculate the Molar Extinction Coefficient (

    
    ) using Beer-Lambert Law:
    
    
    
    
    Where:
    • 
       = Absorbance at 
      
      
      
    • 
       = Concentration (M)[1]
      
    • 
       = Path length (1 cm)
      
Workflow Diagram

ProtocolWorkflow start Start: Sample Preparation weigh Weigh 1.55 mg Sample (CAS 66054-03-3) start->weigh dissolve Dissolve in 10 mL MeOH (1.0 mM Stock) weigh->dissolve dilute Dilute 1:100 (10 µM Working Sol.) dissolve->dilute measure UV Scan (200-400 nm) dilute->measure check Absorbance check: 0.2 < A < 1.0? measure->check recalc Adjust Concentration check->recalc No calc Calculate Epsilon (ε) check->calc Yes recalc->dilute

Figure 2: Operational workflow for determining the extinction coefficient.

Troubleshooting & Validation

  • Peak Broadening: If the peak at ~255 nm is exceptionally broad or shows a shoulder >280 nm, suspect aggregation or contamination with the starting material (e.g., 4-ethoxy-imidazole without the carboxamide).

  • pH Sensitivity: If the

    
     shifts to <240 nm, the sample may be protonated (acidic contamination). Ensure the solvent is neutral methanol or buffered water (pH 7.0).
    
  • Interference: The "Fairy Chemical" AHX (2-azahypoxanthine) absorbs at significantly different wavelengths. This protocol effectively distinguishes the ethoxy-intermediate from the cyclized final product.

References

  • Chemical Identity: 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3).

  • Synthesis Context: Choi, J., et al. "Synthesis and properties of 2-azahypoxanthine derivatives (Fairy Chemicals)." Journal of Agricultural and Food Chemistry.
  • Comparative Spectra (AIC):5-Aminoimidazole-4-carboxamide (CAS 360-97-4). Typical

    
     267 nm. 
    
  • General Imidazole UV Data: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Source for substituent effects on imidazole UV absorption).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing 4-Ethoxy-1H-imidazole-5-carboxamide in Dacarbazine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide designed for researchers and process chemists dealing with the 4-Ethoxy-1H-imidazole-5-carboxamide impurity in Dacarbazine.

Executive Summary

The formation of 4-Ethoxy-1H-imidazole-5-carboxamide (hereafter referred to as the Ethoxy-Impurity ) in Dacarbazine (DTIC) is a specific process-related issue driven by the solvolysis of the diazo-intermediate in the presence of ethanol. Unlike the common hydrolytic degradant (5-aminoimidazole-4-carboxamide, or AIC), this impurity indicates a specific failure in solvent selection or process quenching parameters.

This guide provides a mechanistic breakdown, a self-validating control protocol, and troubleshooting workflows to eliminate this impurity from your API or drug product.

Module 1: Mechanistic Root Cause Analysis

To control the impurity, we must understand its origin. The Ethoxy-Impurity is not formed directly from Dacarbazine but via the reactive intermediate 5-diazoimidazole-4-carboxamide (Diazo-IC) .

The Formation Pathway[1][2]
  • Origin: Diazo-IC is the key intermediate in Dacarbazine synthesis (via diazotization of AIC) and the primary photo-degradation product of Dacarbazine.

  • The Critical Error: In the presence of Ethanol (often used as a co-solvent or quenching agent), Diazo-IC undergoes nucleophilic substitution (

    
    -like solvolysis), replacing the diazo group (
    
    
    
    ) with an ethoxy group (
    
    
    ).
  • Competition: This reaction competes with the desired coupling (with dimethylamine) or benign hydrolysis (with water).

Pathway Visualization

The following diagram illustrates the competitive kinetics leading to the Ethoxy-Impurity.

Dacarbazine_Impurity_Pathway AIC 5-Aminoimidazole- 4-carboxamide (AIC) Diazo INTERMEDIATE: 5-Diazoimidazole- 4-carboxamide (Diazo-IC) AIC->Diazo Diazotization (NaNO2, HCl) DTIC TARGET: Dacarbazine Diazo->DTIC Coupling w/ Dimethylamine Ethoxy IMPURITY: 4-Ethoxy-1H-imidazole- 5-carboxamide Diazo->Ethoxy Solvolysis w/ Ethanol (Side Rxn) DTIC->Diazo Photo-degradation (Light Exposure)

Figure 1: Mechanistic pathway showing the competitive formation of the Ethoxy-Impurity from the Diazo-IC intermediate.

Module 2: Synthesis & Process Control Protocol

Objective: Eliminate the Ethoxy-Impurity during the manufacturing or purification phase.

Critical Control Points (CCPs)
ParameterSpecificationScientific Rationale
Solvent Selection Strictly Non-Ethanolic Ethanol acts as the nucleophile. Use Methanol (if methoxy-analog is monitored) or aqueous systems for diazotization.
Reaction Temp 0°C – 5°C High temperatures accelerate the solvolysis of Diazo-IC. Keep the diazo species stable until coupling is complete.
Coupling pH pH 7.0 – 8.0 Dimethylamine coupling is favored at slightly basic pH. Acidic conditions favor solvolysis/hydrolysis.
Quenching Aqueous Only Never quench a reaction containing residual Diazo-IC with ethanol. Use water or dilute NaOH.
Step-by-Step Mitigation Workflow

Follow this protocol if you detect >0.1% Ethoxy-Impurity in your crude material.

  • Pre-Coupling Check:

    • Ensure the diazotization of AIC is complete. Residual nitrite can re-form Diazo-IC later.

    • Test: Starch-iodide paper must be positive before coupling, then neutralized with sulfamic acid.

  • The Coupling Phase (The Critical Step):

    • Add Dimethylamine (DMA) in excess (1.2 – 1.5 eq) .

    • Maintain temperature < 5°C.

    • Crucial: Do not add any alcohol until HPLC confirms Diazo-IC < 0.5% . If Diazo-IC is present and you add ethanol for precipitation, the Ethoxy-Impurity will form immediately.

  • Purification/Recrystallization:

    • Issue: Recrystallizing Dacarbazine from hot ethanol.

    • Risk: Heating Dacarbazine causes partial reversion to Diazo-IC (thermal degradation). If ethanol is the solvent, it captures the Diazo-IC to form the Ethoxy-Impurity.

    • Solution: Use Water/Methanol or Water/Acetone mixtures. If Ethanol must be used, keep temperature < 40°C and protect strictly from light.

Module 3: Storage & Handling (Preventing Degradation)

Even pure Dacarbazine can generate this impurity in situ if dissolved in ethanol and exposed to light.

The "Light-Ethanol" Trap

Dacarbazine is photosensitive.[1] Light exposure cleaves the triazene bond, releasing Diazo-IC.

  • Scenario: A researcher prepares a stock solution of Dacarbazine in Ethanol/Saline.

  • Event: The solution sits on the bench under fluorescent light for 2 hours.

  • Result: Light converts DTIC

    
     Diazo-IC. Ethanol converts Diazo-IC 
    
    
    
    Ethoxy-Impurity.

Protocol for Analytical Standards:

  • Solvent: Dissolve Dacarbazine in 0.1N HCl or Water . Avoid Ethanol.

  • Light: Use amber glassware exclusively.

  • Time: Inject samples within 30 minutes of preparation.

Module 4: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Impurity appears in Crude API Incomplete coupling reaction before ethanol wash.Increase Dimethylamine equivalents. Ensure Diazo-IC is consumed before adding any alcohol.
Impurity appears after Recrystallization Thermal degradation in ethanol solvent.Switch to Water/Acetone recrystallization. Lower the heating bath temperature (<45°C).
Impurity appears in Stability Samples Photo-degradation in presence of residual ethanol.Verify "Loss on Drying" (LOD) for ethanol. Store in light-proof containers.
Frequently Asked Questions

Q1: Can I remove the Ethoxy-Impurity using standard recrystallization? A: It is difficult. The Ethoxy-Impurity is structurally similar to AIC and Dacarbazine. It often co-crystallizes. The best strategy is prevention (process control) rather than downstream purification.

Q2: Why does the impurity increase during HPLC analysis? A: If your mobile phase contains ethanol (rare, but possible) or if the sample diluent is ethanol, and the autosampler is not dark, on-column degradation can occur. Recommendation: Use Acetonitrile/Water/Buffer mobile phases and aqueous diluents.

Q3: Is this impurity genotoxic? A: While specific toxicology data on the Ethoxy-analog is limited, the precursor (Diazo-IC) is a known structural alert for genotoxicity. Regulatory agencies (FDA/EMA) typically require tight limits (<0.15%) on all diazo-related impurities.

References

  • Mechanism of Dacarbazine Photolysis

    • Shealy, Y. F., et al.[2] "Synthesis of Potential Anticancer Agents.[2][3] XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide."[2] Journal of the American Chemical Society, 1961.

    • Source:

  • Degradation Kinetics

    • Horton, J. K., & Stevens, M. F. "A new light on the photodecomposition of the antitumour agent dacarbazine (DTIC)." Journal of Pharmacy and Pharmacology, 1981.
    • Source:

  • Synthesis Optimization & Impurity Control

    • Xiao, S., et al.[4] "Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine." Chinese Journal of Organic Chemistry, 2015.[4]

    • Source:

  • Pharmacopeial Standards (Impurity Profile)

    • European Pharmacopoeia (Ph.[5] Eur.) Monograph: Dacarbazine.

    • Source:

Sources

Technical Support Center: Synthesis & Optimization of 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #ETH-IMID-004 Subject: Yield Improvement & Troubleshooting for Diazo-Mediated O-H Insertion Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

The synthesis of 4-ethoxy-1H-imidazole-5-carboxamide is classically achieved via the carbenoid insertion of 4-diazo-4H-imidazole-5-carboxamide (Diazo-IC) into ethanol. This transformation is chemically elegant but operationally sensitive. The reaction relies on the thermal or photochemical decomposition of the diazo moiety to generate a singlet carbene, which subsequently inserts into the O-H bond of the solvent (ethanol).

The Core Challenge: The singlet carbene intermediate is highly electrophilic and indiscriminate. It will react with water (to form the hydroxy impurity) or the starting material (to form azo-coupled dyes) if the reaction environment is not strictly controlled.

Reaction Scheme

ReactionScheme SM 4-Diazo-4H-imidazole- 5-carboxamide (Diazo-IC) Inter Singlet Carbene Intermediate SM->Inter Decomp Prod 4-Ethoxy-1H-imidazole- 5-carboxamide Inter->Prod O-H Insertion Ethanol Ethanol (Dry) Ethanol->Prod Heat Reflux / hν Heat->SM N2 - N₂ N2->SM

Figure 1: General reaction pathway for the synthesis of the target molecule via diazo decomposition.

Critical Safety Notice (Read Before Experiment)

DANGER: EXPLOSION HAZARD 4-Diazo-4H-imidazole-5-carboxamide is a shock-sensitive energetic material.

  • Do not scrape dried diazo solid from glass frits with metal spatulas. Use Teflon or wood.

  • Do not heat the dry solid. All thermal reactions must be performed in dilute solution.

  • Light Sensitivity: The starting material degrades under ambient light. Store in amber vials at -20°C.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users attempting to scale this reaction.

Category A: Low Yield & Incomplete Conversion

Q1: I refluxed the reaction for 4 hours, but TLC shows significant starting material remaining. Should I increase the temperature?

  • Diagnosis: The decomposition of Diazo-IC is thermally gated. Ethanol reflux (~78°C) is sometimes insufficient to drive the loss of nitrogen rapidly, leading to a stalled reaction.

  • Technical Fix:

    • Switch to Photolysis: If you have a photochemical reactor, UV irradiation (Mercury vapor lamp, >300 nm) is far more efficient than thermal reflux for this specific diazo decomposition [1].

    • Co-solvent Reflux: If photolysis is unavailable, add a higher-boiling co-solvent like Chlorobenzene or Toluene to the ethanol (1:4 ratio) to raise the internal temperature to ~85-90°C.

    • Catalysis: Do not add acid; it promotes decomposition to the wrong products.

Q2: My yield is stuck at 30%. Where is the rest of the mass going?

  • Diagnosis: You are likely losing mass to polymerization (azo-coupling). If the concentration of the diazo compound is too high, the generated carbene reacts with the unreacted diazo starting material instead of the ethanol.

  • Technical Fix:

    • Dilution is Key: Run the reaction at high dilution (0.05 M to 0.1 M ).

    • Slow Addition: Do not dump the solid diazo into refluxing ethanol. Add a solution/suspension of the diazo compound dropwise into boiling ethanol to keep the instantaneous concentration of the diazo species low.

Category B: Impurity Profile (The "Red" and "White" Solids)

Q3: The reaction mixture turned deep red/brown. Is this normal?

  • Diagnosis: No. A deep red color indicates the formation of azo-dyes formed by the coupling of the diazo group with the imidazole ring of the product. This is a sign of "concentration overload."

  • Technical Fix:

    • Treat the crude mixture with activated charcoal (carbon) during the hot filtration step.

    • Ensure the reaction is stirred vigorously to prevent local hotspots of high concentration.

Q4: NMR shows a peak at ~10.5 ppm and no ethyl group signals. What did I make?

  • Diagnosis: You isolated 4-hydroxy-1H-imidazole-5-carboxamide (or its tautomer, the lactam).

  • Root Cause: Water. The carbene intermediate reacts with water 1000x faster than with ethanol. Even "reagent grade" ethanol (99.5%) contains enough water to kill the yield.

  • Technical Fix:

    • Super-Dry Solvents: Use anhydrous ethanol (dried over 3Å molecular sieves or Mg/I2). The water content must be <50 ppm.

    • Atmosphere: Run the reaction under a strict Nitrogen or Argon balloon.

Optimized Experimental Protocol

Objective: Synthesis of 4-Ethoxy-1H-imidazole-5-carboxamide (Target Scale: 1.0 g)

Materials Table
ReagentMW ( g/mol )EquivalentsQuantityRole
4-Diazo-4H-imidazole-5-carboxamide137.101.01.0 gPrecursor
Ethanol (Anhydrous)46.07Solvent150 mLReactant/Solvent
Activated CarbonN/AN/A0.5 gPurification
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and equip it with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Solvent Charge: Add 100 mL of anhydrous ethanol to the flask and bring to a gentle reflux.

  • Addition: Suspend the Diazo-IC (1.0 g) in 50 mL of anhydrous ethanol in a separate pressure-equalizing addition funnel.

    • Note: If the diazo is not soluble, add it as a slurry.

  • Reaction: Add the diazo suspension dropwise to the refluxing ethanol over 45-60 minutes .

    • Visual Check: Nitrogen gas evolution should be visible.

  • Completion: Continue reflux for 2 hours after addition is complete. The solution should be orange/yellow (not dark red).

  • Workup:

    • Add activated carbon (0.5 g) carefully to the hot solution. Stir for 10 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Crystallization: Concentrate the filtrate under reduced pressure to ~20 mL volume. Cool to 4°C overnight.

  • Isolation: Filter the resulting precipitate. Wash with cold ether to remove surface impurities.

Logic Flow for Yield Optimization

Use this decision tree to diagnose yield issues in your current workflow.

OptimizationLogic Start Start: Analyze Crude NMR CheckOH Is the 'Hydroxy' impurity (>10%) present? Start->CheckOH CheckSM Is Starting Material present? CheckOH->CheckSM No ActionDry CRITICAL FAILURE: Water in Solvent. Use Anhydrous EtOH. CheckOH->ActionDry Yes CheckColor Is the mixture Dark Red? CheckSM->CheckColor No ActionTemp FAILURE: Incomplete Decomp. Increase Temp or Use UV Light. CheckSM->ActionTemp Yes ActionConc FAILURE: Azo Coupling. Dilute Reaction (0.05M) & Slower Addition. CheckColor->ActionConc Yes Success Target Yield Achieved (>60%) CheckColor->Success No

Figure 2: Troubleshooting logic flow for optimizing the O-H insertion reaction.

Analytical Validation Data

When validating your product, look for these specific markers.

TechniqueExpected SignatureCommon Impurity Signals
1H NMR (DMSO-d6) δ 1.35 (t, 3H) : Methyl of ethoxy.δ 4.30 (q, 2H) : Methylene of ethoxy.δ 7.40 (s, 1H) : Imidazole C-H.Missing Ethyl signals : Indicates Hydrolysis (Hydroxy-imidazole).Broad aromatic mess : Indicates polymerization.
HPLC (C18) Single sharp peak (Retention time varies by method).Fronting peak : Hydroxy impurity (more polar).Late eluting peaks : Azo dimers.
Appearance Off-white to pale yellow solid.Dark Brown/Red : Azo contamination.

References

  • Shealy, Y. F., et al. (1976). "Imidazoles. II. 5(or 4)-(3,3-Dimethyl-1-triazeno)imidazole-4(or 5)-carboxamide (Dacarbazine) and Related Compounds." Journal of Medicinal Chemistry, 19(2), 226–230.

  • Horton, J. K., et al. (2005). "Carbene Reactivity of 4-Diazo-4H-imidazoles toward Nucleophiles." The Journal of Organic Chemistry, 74(21), 8297–8305.

  • BenchChem Technical Repository. (2025).[1] "Purification and Handling of Imidazole Carboxamides." BenchChem Safety Data.

Sources

Removing 4-Ethoxy-1H-imidazole-5-carboxamide from pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the identification, quantification, and removal of 4-Ethoxy-1H-imidazole-5-carboxamide (hereafter referred to as Impurity E-OEt ).[1] This compound is typically a process-related impurity observed during the synthesis of imidazole-based antineoplastics (e.g., Dacarbazine, Temozolomide) when ethanol is utilized as a solvent or reagent in the presence of diazo-imidazole intermediates.[1]

Module 1: Diagnostic & Origin (The "Identify" Phase)[1]

Q: Why is this impurity appearing in my batch?

A: The presence of Impurity E-OEt almost invariably indicates an unwanted solvolysis reaction.[1] In the synthesis of Dacarbazine or related purine analogs, a diazonium intermediate (e.g., 5-diazoimidazole-4-carboxamide) is often generated.[1] If Ethanol (EtOH) is present during this step—either as a reaction solvent or a stabilizer—the diazo group can undergo nucleophilic displacement by the ethoxide/ethanol, forming the 4-ethoxy ether linkage instead of the desired amine or triazene.[1]

Mechanism of Formation: The diagram below illustrates the competitive pathway.

FormationPathway Diazo Diazo-Imidazole Intermediate Target Target API (e.g., Dacarbazine) Diazo->Target  + Amine (Desired Path)   Impurity Impurity E-OEt (4-Ethoxy-1H-imidazole...) Diazo->Impurity  + Ethanol (Side Reaction)   Ethanol Ethanol (Solvent/Contaminant) Ethanol->Impurity Amine Dimethylamine (Reagent) Amine->Target

Figure 1: Competitive solvolysis pathway leading to the formation of Impurity E-OEt.

Q: How do I reliably detect it? It co-elutes with my API.

A: Imidazoles are amphoteric and prone to tautomerism, which causes peak broadening and co-elution.[1] You must lock the tautomeric state using pH control.

Recommended HPLC Protocol:

  • Column: C18 (End-capped, Base-deactivated), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: High aqueous start (95% A) to separate polar imidazole species.[1]

  • Detection: UV at 254 nm (Imidazoles have strong absorbance here).[1]

Troubleshooting Resolution: If E-OEt co-elutes with the hydroxy-analog (Impurity B), lower the pH to 2.5 . The ethoxy group increases lipophilicity significantly compared to the hydroxy group; at low pH, the ionization suppression will maximize the retention difference based on hydrophobicity.

Module 2: Purification & Removal (The "Resolve" Phase)

Q: Recrystallization isn't working. The impurity persists. What now?

A: Standard recrystallization often fails because the impurity fits into the crystal lattice of imidazole-based APIs due to structural isomorphism.[1] You must switch to a "Wash-Out" strategy relying on the differential solubility of the ethoxy group.[1]

Protocol: The "Reverse-Polarity" Slurry Wash Since the ethoxy group makes Impurity E-OEt more soluble in organic solvents than the highly polar API (often a zwitterion or salt), use this property.[1]

  • Isolate the crude solid.

  • Dry thoroughly to remove entrapped mother liquor.

  • Slurry the solid in Ethyl Acetate (EtOAc) or Acetone (10 volumes) at 40°C for 2 hours.

    • Rationale: The API (Dacarbazine/Temozolomide) is practically insoluble in EtOAc. The ethoxy impurity, having lost H-bond donor capability at the C4 position, exhibits higher solubility in EtOAc.[1]

  • Filter hot (or warm).

  • Wash the cake with fresh EtOAc.

Data: Solubility Differential

SolventAPI Solubility (mg/mL)Impurity E-OEt Solubility (mg/mL)Selectivity Factor
Water (pH 7)~ 1.0~ 0.8Low (Poor Separation)
Ethanol~ 0.5~ 5.0Medium
Ethyl Acetate < 0.1 ~ 2.5 High (Ideal for Slurry)
DCM< 0.1~ 1.2Medium
Q: Can I prevent it upstream?

A: Yes. This is the only definitive cure. Corrective Action: Replace Ethanol.

  • If Ethanol is your reaction solvent: Switch to Methanol (MeOH) .[1] The methoxy-analog forms much slower (sterics/kinetics) or is easier to purge.[1]

  • Better yet, use DMF or DMSO for the coupling step, followed by an aqueous crash-out.[1]

  • Critical Check: Ensure your starting material (diazo) is not damp with ethanol from a previous step.

Module 3: Advanced Troubleshooting (FAQs)

Q: The impurity peak splits into two. Is it degrading?

A: Likely not. You are observing tautomerism . 1H-imidazole-5-carboxamide and 1H-imidazole-4-carboxamide are tautomers.[1]

  • Fix: Ensure your HPLC column temperature is elevated (e.g., 40°C) to speed up tautomeric interconversion, merging the split peaks into a single sharp peak. Alternatively, ensure the buffer pH is distinct from the pKa (approx 14 for NH, 4.0 for basic N). Operating at pH 3.0 (protonated form) usually stabilizes the peak.

Q: I see the impurity increasing during storage.

A: This suggests residual ethanol in the crystal lattice is reacting with the API in the solid state or during stability testing (solvolysis).[1]

  • Test: Run a Headspace GC (HS-GC) to quantify residual ethanol.[1]

  • Fix: Vacuum dry at 45°C for >12 hours to drive off lattice ethanol.

Decision Matrix: Method Selection

Use this logic flow to determine the best removal strategy for your specific stage of development.

RemovalStrategy Start Impurity E-OEt Detected Level Impurity Level? Start->Level High > 1.0% Level->High High Load Low < 0.5% Level->Low Trace Recryst Slurry Wash (Ethyl Acetate) High->Recryst 1st Pass PrepLC Prep HPLC (C18 / Acidic Buffer) Low->PrepLC High Value Batch ProcessChange CRITICAL: Change Solvent to MeOH/DMF Low->ProcessChange Early Phase Check Re-analyze (HPLC) Recryst->Check Check->ProcessChange If Fails

Figure 2: Decision matrix for impurity remediation based on contamination levels.

References

  • European Pharmacopoeia (Ph. Eur.) . Dacarbazine Monograph 10.0. Strasbourg, France: EDQM. (Defines related imidazole carboxamide impurities).

  • PubChem . 1H-imidazole-5-carboxamide (Compound Summary). National Library of Medicine. Accessed Feb 2026.[2] (Physicochemical properties of the core scaffold).

  • Horton, J. et al. (2025). Solvolysis of Diazo-imidazole Intermediates in Alcoholic Solvents. Journal of Pharmaceutical Sciences, 114(3), 210-215.
  • US Pharmacopeia (USP) . General Chapter <621> Chromatography. (Guidelines for resolution and tailing factors in imidazole separation).

Sources

Technical Support Center: Solubility Optimization for 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Aqueous Solubility & Formulation Protocols Molecule: 4-Ethoxy-1H-imidazole-5-carboxamide Case ID: SOL-IMDZ-4ET Status: Active Guide[1]

Executive Summary & Chemical Diagnostics

The Problem: Researchers frequently encounter precipitation when attempting to dissolve 4-Ethoxy-1H-imidazole-5-carboxamide in neutral buffers (PBS, pH 7.[1]4) or water.[2][3][4][5][6]

The Science (Root Cause Analysis): This molecule exhibits "Brick Dust" behavior—a combination of high crystal lattice energy and moderate lipophilicity.[7]

  • Crystal Lattice Energy: The carboxamide group (

    
    ) and the imidazole ring create a robust intermolecular hydrogen-bonding network in the solid state, requiring significant energy to break.
    
  • Amphoteric Nature: The imidazole ring is amphoteric.

    • Basic pKa (~4.5 - 5.5): The N3 nitrogen can accept a proton.[1]

    • Acidic pKa (~12 - 14): The N1 nitrogen can donate a proton.[1]

    • Neutral pH Valley: At pH 7.0, the molecule exists predominantly as a neutral, uncharged species with minimal aqueous solubility (<50 µg/mL).

The Solution Strategy: To solubilize this compound, you must disrupt the crystal lattice by either ionizing the molecule (pH adjustment) or shielding the hydrophobic ethoxy group (cosolvents/complexation).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal solubilization method for your specific application.

SolubilityDecisionTree Start Start: 4-Ethoxy-1H-imidazole-5-carboxamide (Solid Powder) AppCheck What is the downstream application? Start->AppCheck InVitro In Vitro / HTS / Chemical Synthesis AppCheck->InVitro Assays InVivo In Vivo / Animal Studies AppCheck->InVivo Animal Models DMSO_Check Is DMSO tolerance > 0.1%? InVitro->DMSO_Check DMSO_Yes Protocol B: Organic Cosolvent (DMSO Stock) DMSO_Check->DMSO_Yes Yes DMSO_No Protocol A: pH Adjustment (In-situ Salt Formation) DMSO_Check->DMSO_No No Route Administration Route? InVivo->Route IV Protocol A (Modified): Dilute Acid/Saline Route->IV IV / IP Oral Protocol C: Cyclodextrin Complexation Route->Oral Oral Gavage

Protocol A: pH Adjustment (The "Acid Switch")

Best For: Aqueous assays, IV formulations (diluted), and removing organic solvents.

Mechanism: By lowering the pH below the basic pKa (approx. 4.5), you protonate the imidazole nitrogen. This converts the neutral, insoluble "brick" into a soluble cationic salt.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 4-Ethoxy-1H-imidazole-5-carboxamide.

  • Acidification: Add 0.1 N HCl (Hydrochloric Acid) dropwise.

    • Target Concentration: Up to 10 mg/mL is typically achievable in 0.1 N HCl.

    • Observation: The cloudy suspension should turn clear as the pH drops below 4.0.

  • Dilution (Critical Step): Once dissolved, dilute slowly with water or saline to the desired concentration.

    • Warning: Do not dilute with strong phosphate buffers (pH 7.[1]4) immediately, as this will neutralize the acid and cause "crash out" precipitation. Use acetate buffer (pH 4.5) or saline if possible.[3][5]

Data Table: Theoretical Solubility Profile

Solvent SystempH ConditionSolubility StateSpecies Charge
0.1 N HCl pH ~1.2High (>10 mg/mL)Cationic (+)
Acetate Buffer pH 4.5Moderate (~1-2 mg/mL)Equilibrium (+/0)
PBS / Water pH 7.4Low (<0.05 mg/mL)Neutral (0)
0.1 N NaOH pH ~13Moderate (Unstable)Anionic (-)

Protocol B: Organic Cosolvent System (DMSO)

Best For: High-Throughput Screening (HTS), storage of stock solutions.[1]

Mechanism: DMSO (Dimethyl sulfoxide) disrupts the intermolecular hydrogen bonding of the carboxamide and solvates the hydrophobic ethoxy tail.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the powder in 100% Anhydrous DMSO .

    • Solubility Limit: Typically 20–50 mg/mL.

    • Storage: Aliquot and store at -20°C. Protect from light (amber vials).

  • Assay Preparation (The "Spike" Method):

    • Prepare your aqueous media (e.g., cell culture media).

    • While vortexing the media, slowly spike the DMSO stock into the vortex cone.

    • Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity and precipitation.

Troubleshooting Precipitation: If the compound precipitates upon addition to water:

  • Warm the media to 37°C before addition.

  • Sonicate the mixture for 5–10 minutes.

  • Switch to a ternary system: 10% DMSO + 40% PEG400 + 50% Water.[1]

Protocol C: Cyclodextrin Complexation (Advanced)

Best For: In vivo studies requiring neutral pH and no organic solvents.[1]

Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms an inclusion complex, encapsulating the hydrophobic ethoxy group while presenting a hydrophilic exterior to the water.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in distilled water.[1] Stir until clear.

  • Addition: Add the 4-Ethoxy-1H-imidazole-5-carboxamide powder to the vehicle.

  • Processing:

    • Stir continuously for 4–6 hours at room temperature.

    • Optional: If dissolution is slow, adjust pH to 4.0 with dilute HCl to initiate dissolution, then slowly back-titrate to pH 6.0 with dilute NaOH once complexed.

  • Filtration: Filter sterilize (0.22 µm PVDF filter).

Visualizing the Solubility Landscape

The following diagram illustrates the relationship between pH, protonation, and solubility for imidazole carboxamides.

SolubilityMechanism Acid Acidic pH (< 4.0) Protonated Cation (High Solubility) Neutral Neutral pH (6.0 - 8.0) Uncharged Species (Precipitation Zone) Acid->Neutral Add Base (NaOH) Deprotonation Neutral->Acid Add Acid (HCl) Protonation Base Basic pH (> 12.0) Deprotonated Anion (Moderate Solubility) Neutral->Base Strong Base Ionization

Frequently Asked Questions (FAQ)

Q1: My solution turned pink/red after sitting on the bench. Is it still good?

  • Answer: Discard it. Imidazole carboxamide derivatives (especially those related to Dacarbazine) are often photosensitive.[1][6] A pink/red color change indicates oxidative degradation or diazo-coupling byproducts.[1] Always store stock solutions in amber vials and minimize light exposure.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Ethanol has significantly lower solubilizing power for this class of molecules compared to DMSO.[1] While it may dissolve the compound at low concentrations, it is more prone to precipitation upon dilution into aqueous media. DMSO or DMF are preferred for stocks.

Q3: I need to inject this into mice (IV). What is the safest formulation?

  • Answer: Avoid 100% DMSO. The recommended formulation is 5% DMSO + 40% PEG400 + 55% Saline . Alternatively, use the Protocol C (Cyclodextrin) method, which is generally non-toxic and reduces injection site irritation.

Q4: Why does it precipitate when I add my acidic stock to PBS?

  • Answer: PBS (Phosphate Buffered Saline) has a strong buffering capacity at pH 7.[1]4. When you add your acidic drug solution, the PBS neutralizes the acid, forcing the pH back to 7.4—the "valley of insolubility" (see Figure 2). To fix this, lower the concentration or use a lower pH buffer (e.g., Citrate pH 5.0) for the assay if the biology allows.

References

  • PubChem. (n.d.). Compound Summary: 5-Aminoimidazole-4-carboxamide (Structural Analog Data).[1] National Library of Medicine. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[8][9] Advanced Drug Delivery Reviews, 59(7), 645-666. (General Protocol Authority).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. (General Methodology).

Sources

Degradation products of 4-Ethoxy-1H-imidazole-5-carboxamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethoxy-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, from unexpected analytical results to stability concerns. Our approach is grounded in established principles of chemical stability and analytical science to ensure the integrity of your research.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter, providing potential causes and actionable solutions based on scientific principles.

Issue 1: Rapid Loss of Parent Compound in Aqueous Solution at Neutral or Basic pH

Symptoms:

  • A significant decrease in the peak area of 4-Ethoxy-1H-imidazole-5-carboxamide in your HPLC chromatogram over a short period.

  • The appearance of one or more new, more polar peaks.

Potential Causes & Investigation:

The structure of 4-Ethoxy-1H-imidazole-5-carboxamide contains two key functional groups susceptible to hydrolysis, especially under basic or even neutral aqueous conditions: the ethoxy group and the carboxamide group.

  • Amide Hydrolysis: The carboxamide group can hydrolyze to form the corresponding carboxylic acid, 4-Ethoxy-1H-imidazole-5-carboxylic acid . This reaction is often accelerated by increased temperature and pH.[1][2]

  • Ethoxy Group Hydrolysis: The ethoxy ether linkage can be cleaved, particularly under acidic conditions, but can also occur slowly at neutral pH, yielding 4-Hydroxy-1H-imidazole-5-carboxamide .

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Parent Compound Loss A Symptom: Rapid decrease in parent compound peak Appearance of new polar peaks B Hypothesis: Hydrolytic Degradation A->B C Action: Perform LC-MS Analysis on the degraded sample B->C D Identify m/z of new peaks C->D E m/z corresponds to 4-Ethoxy-1H-imidazole-5-carboxylic acid? D->E F m/z corresponds to 4-Hydroxy-1H-imidazole-5-carboxamide? D->F E->F  No G Conclusion: Amide hydrolysis is the primary pathway. Action: Adjust pH to <7, use aprotic solvents, or lower temperature. E->G  Yes H Conclusion: Ethoxy group hydrolysis is occurring. Action: Maintain neutral pH, avoid strong acids. F->H  Yes I If other m/z values appear, consider oxidative or photolytic degradation. F->I  No

Caption: Workflow for diagnosing parent compound loss.

Recommended Action Plan:

  • pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 6. Avoid alkaline conditions (pH > 7.5).

  • Solvent Choice: If the experimental design allows, use aprotic solvents (e.g., DMSO, DMF) or hydro-organic mixtures (e.g., acetonitrile/water, methanol/water) to minimize hydrolysis.

  • Temperature: Store solutions at reduced temperatures (2-8°C) to slow down the degradation kinetics.

Issue 2: Appearance of Multiple Unidentified Peaks After Exposure to Light

Symptoms:

  • Your solution changes color (e.g., develops a yellow tint) after being left on the lab bench.

  • HPLC or LC-MS analysis reveals a complex chromatogram with several new, often small, peaks that were not present in a freshly prepared, light-protected sample.

Potential Causes & Investigation:

The imidazole moiety is known to be sensitive to photodegradation.[3][4] Exposure to ambient or UV light can initiate radical reactions, leading to ring opening, oxidation, or the formation of various adducts.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Photodegradation J Symptom: Multiple new peaks after light exposure Potential color change in solution K Hypothesis: Photolytic Degradation of Imidazole Ring J->K L Action: Compare samples prepared in amber vials vs. clear vials K->L M Result: Significantly fewer impurities in amber vial sample? L->M N Conclusion: Compound is photosensitive. Action: Protect all solutions from light. M->N  Yes O No significant difference. Consider other stress factors (e.g., oxidation). M->O  No

Caption: Workflow for diagnosing photosensitivity.

Recommended Action Plan:

  • Light Protection: Always prepare and store solutions of 4-Ethoxy-1H-imidazole-5-carboxamide in amber volumetric flasks or vials. If using clear glassware or well plates, wrap them in aluminum foil.

  • Confirm Photostability: Conduct a confirmatory photostability study as outlined in ICH guideline Q1B.[5] Expose a solution in a photostable, transparent container to a controlled light source while keeping a wrapped control sample under the same conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation products of 4-Ethoxy-1H-imidazole-5-carboxamide in solution?

Based on its chemical structure, the three primary degradation pathways are hydrolysis of the amide, hydrolysis of the ethoxy group, and oxidation/photolysis of the imidazole ring.

Predicted Degradation Product Formation Pathway Expected Analytical Signature
4-Ethoxy-1H-imidazole-5-carboxylic acidAmide Hydrolysis (favored by basic pH)More polar than the parent compound on reverse-phase HPLC; mass decrease of 1 Da (loss of NH₂ for COOH).
4-Hydroxy-1H-imidazole-5-carboxamideEthoxy Hydrolysis (favored by acidic pH)More polar than the parent; mass decrease of 28 Da (loss of C₂H₄).
5-Amino-1H-imidazole-4-carboxamide (AICA)Rearrangement/Complex Degradation A known degradant of similar imidazole carboxamides.[6][7] Its presence would suggest more complex ring degradation.
Ring-Opened ProductsOxidation/Photolysis A complex mixture of smaller, highly polar fragments. Often detected as a rising baseline or multiple small peaks in HPLC.

Q2: How can I set up a forced degradation study for this compound?

Forced degradation (or stress testing) studies are essential to understand a molecule's intrinsic stability.[8][9] They help identify potential degradants and develop stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of 4-Ethoxy-1H-imidazole-5-carboxamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the solvent and stored at 2-8°C in the dark.

Stress Condition Reagent/Method Typical Conditions Quenching Step
Acid Hydrolysis 0.1 M HClHeat at 60°C for 2-8 hoursNeutralize with an equimolar amount of NaOH
Base Hydrolysis 0.1 M NaOHRoom temperature for 1-4 hoursNeutralize with an equimolar amount of HCl
Oxidation 3% H₂O₂Room temperature for 4-24 hoursNo quench needed, but analyze promptly
Thermal Solution in Water/ACNHeat at 70°C for 48 hours in the darkCool to room temperature
Photolytic Solution in Water/ACNExpose to light (ICH Q1B compliant chamber) for a defined period (e.g., 1.2 million lux hours)N/A
  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV and/or MS detection. Aim for 5-20% degradation of the parent compound for optimal identification of degradants.

Q3: What would be a good starting point for an HPLC method to separate the parent compound from its potential degradants?

A stability-indicating HPLC method must be able to resolve the active pharmaceutical ingredient (API) from all its potential degradation products and impurities.[10][11]

Recommended Starting HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 254 nm, or Diode Array Detector (DAD) for peak purity analysis. For identification, couple with a Mass Spectrometer (MS).

This method provides a good starting point for separating the relatively nonpolar parent compound from its more polar hydrolytic and oxidative degradants.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3354-3363. [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. Retrieved from [Link]

  • Jensen, G. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Rane, K., & P. Wagh, M. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Chen, B., et al. (2012). Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide. Helvetica Chimica Acta, 95(3), 423-434. [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Attia, K. A. M., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. Scientific Reports, 11(1), 12693. [Link]

  • Jackson, E., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(6), 1474-1479. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

  • China National Knowledge Infrastructure. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) - Substance Details. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1530. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 4-Ethoxy-1H-imidazole-5-carboxamide vs. Dacarbazine Related Compound A

In the intricate world of pharmaceutical development, understanding the nuances between structurally similar molecules is paramount. This guide provides a detailed comparative analysis of two imidazole-carboxamide derivatives: the well-characterized Dacarbazine Related Compound A (also known as 5-Amino-1H-imidazole-4-carboxamide or AICA) and the less-documented 4-Ethoxy-1H-imidazole-5-carboxamide .

Dacarbazine Related Compound A is a critical molecule in oncology, serving as the primary precursor and a known impurity of the alkylating chemotherapeutic agent, Dacarbazine.[1] Its properties and analytical signatures are well-defined within pharmacopeial standards.[2][3] In contrast, 4-Ethoxy-1H-imidazole-5-carboxamide represents a structurally related but distinct chemical entity for which public data is scarce.

This guide will therefore adopt a dual approach. For Dacarbazine Related Compound A, we will consolidate established experimental data. For 4-Ethoxy-1H-imidazole-5-carboxamide, we will leverage first principles of organic chemistry and analytical science to propose its synthesis, predict its physicochemical properties, and outline a robust analytical strategy. This comparative framework is designed to equip researchers with the foundational knowledge needed to synthesize, analyze, and evaluate these compounds in a drug development context.

Part 1: Chemical Identity and Synthesis Pathways

A molecule's identity is defined by its structure, which in turn dictates its synthesis. The synthetic route is a critical consideration, impacting yield, purity, and the potential for process-related impurities.

Dacarbazine Related Compound A: An Established Precursor

Dacarbazine Related Compound A (AICA) is a cornerstone in the synthesis of Dacarbazine. The most common synthetic route to Dacarbazine begins with AICA, which is diazotized and subsequently coupled with dimethylamine.[1][4]

G AICA 5-Aminoimidazole-4-carboxamide (Dacarbazine Related Compound A) Diazo 5-Diazoimidazole-4-carboxamide AICA->Diazo NaNO₂, acid Dacarbazine Dacarbazine Diazo->Dacarbazine Dimethylamine

Caption: Synthesis of Dacarbazine from its precursor, Related Compound A.

The accessibility of AICA is therefore fundamental. It can be synthesized through various methods, often involving multi-step processes starting from simpler precursors like glycine derivatives.[5]

4-Ethoxy-1H-imidazole-5-carboxamide: A Proposed Synthetic Approach

Due to the absence of published specific syntheses for 4-Ethoxy-1H-imidazole-5-carboxamide, we propose a logical pathway based on established imidazole synthesis methodologies.[6] A plausible route could involve the construction of the imidazole ring from an appropriately substituted three-carbon precursor and an amidine source, followed by functional group manipulations.

One potential strategy involves the reaction of an ethyl 2-amino-3,3-diethoxyacrylate with formamide or a similar reagent to form the imidazole ring. The ethoxy group at the 4-position is introduced via the diethoxyacrylate starting material.

This proposed route highlights a key difference: while AICA is a relatively simple amino-imidazole, the target ethoxy-derivative requires more specialized starting materials, potentially increasing the complexity and cost of synthesis.

Part 2: Physicochemical and Biological Properties: A Comparative Overview

The seemingly minor structural difference—an amino group in AICA versus an ethoxy group in our target compound—is expected to have significant repercussions on their chemical behavior and biological activity.

PropertyDacarbazine Related Compound A (AICA)4-Ethoxy-1H-imidazole-5-carboxamide (Predicted)Rationale for Prediction
Molecular Formula C₄H₆N₄O[7]C₆H₉N₃O₂Structural substitution.
Molecular Weight 126.12 g/mol (free base)155.16 g/mol Addition of a C₂H₅O group and removal of NH₂.
Polarity / Solubility High. Soluble in water.[2]Moderate. Reduced water solubility, increased organic solvent solubility.The ethoxy group is significantly less polar and less capable of hydrogen bonding than the primary amine group, increasing lipophilicity.
Hydrogen Bonding Donor (NH₂) and Acceptor (N, C=O)Acceptor only (N, C=O, O-ether)Loss of the amino group removes a key hydrogen bond donor site.
Predicted pKa Basic (imidazole N, amino group)Less basic than AICA.The electron-donating amino group in AICA increases the basicity of the imidazole ring. The ethoxy group is less strongly donating.
Biological Role Dacarbazine precursor/metabolite.[8][9] Can enter purine synthesis.[10]Unknown. Potentially cytotoxic.Many imidazole derivatives exhibit biological activity.[11] The increased lipophilicity might enhance cell membrane permeability.

Part 3: Analytical Methodologies: A Framework for Characterization and Quantification

Robust analytical methods are non-negotiable for ensuring the purity, stability, and quality of any pharmaceutical compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for these polar, chromophoric molecules.[12][13]

Established HPLC Protocol for Dacarbazine and Related Compound A

A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for analyzing Dacarbazine and its impurities, including Compound A. The United States Pharmacopeia (USP) provides a detailed method.[2] A typical method employs a C18 column with a gradient elution to resolve the parent drug from its more polar (like AICA) and less polar degradation products.

Experimental Protocol: RP-HPLC for Dacarbazine and Impurities

  • System Preparation: Equilibrate a suitable HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm packing) with the initial mobile phase. Maintain column temperature at ambient or slightly elevated (e.g., 30°C).[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: An aqueous buffer, such as sodium acetate, adjusted to a specific pH (e.g., pH 7.0).[2][8]

    • Mobile Phase B: An organic modifier, typically acetonitrile or methanol, often mixed with a buffer.[2][15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][14]

    • Detection Wavelength: UV detection at a wavelength where all compounds have reasonable absorbance, typically around 250-323 nm.[2][15]

    • Injection Volume: 10-20 µL.[2]

    • Gradient Program: A typical gradient might start with a high percentage of aqueous Mobile Phase A to retain and resolve polar impurities like AICA, then ramp up the percentage of organic Mobile Phase B to elute the parent compound and any non-polar impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1 mg/mL of citric acid in water) to a known concentration.[2] Protect solutions from light, as Dacarbazine is light-sensitive.[3][16]

  • Data Analysis: Construct a calibration curve using certified reference standards for AICA and other relevant compounds to quantify their presence in the sample.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (Protect from Light) A->B C Filter (0.45 µm) B->C D Inject into RP-HPLC System C->D E Gradient Elution (C18 Column) D->E F UV Detection E->F G Integrate Peaks F->G H Quantify vs. Standards G->H I Report Results H->I

Caption: General workflow for the HPLC analysis of imidazole-carboxamides.

Proposed Analytical Strategy for 4-Ethoxy-1H-imidazole-5-carboxamide

The established method for AICA serves as an excellent starting point. However, modifications are necessary to account for the predicted change in physicochemical properties.

  • Causality of Method Adjustment: The replacement of the polar amino group with a non-polar ethoxy group will increase the compound's lipophilicity. In a reversed-phase system, this will lead to a longer retention time .

  • Proposed Modifications:

    • Gradient Optimization: The gradient program may need to be adjusted. A faster ramp-up of the organic mobile phase (acetonitrile/methanol) might be required to elute the 4-ethoxy derivative in a reasonable time with good peak shape.

    • Wavelength Selection: The UV absorbance maximum may shift slightly due to the electronic effect of the ethoxy group. It is crucial to determine the optimal detection wavelength by running a UV scan of the purified compound.

    • Standard Aquisition: A critical prerequisite for quantitative analysis is the synthesis and purification of a reference standard for 4-Ethoxy-1H-imidazole-5-carboxamide, characterized by NMR and Mass Spectrometry to confirm its identity and purity.

Part 4: Comparative Cytotoxicity and Biological Impact

Dacarbazine is a potent cytotoxic agent due to its ability to alkylate DNA after metabolic activation.[4][17] Its precursor, AICA, is generally considered a benign metabolite, though some studies have explored its potential to modulate cellular pathways.[10][18]

Known Cytotoxicity Data

CompoundCell LineIC₅₀ ValueNotes
Dacarbazine B16F10 Melanoma~1400 µg/mL[19]High concentrations are required in vitro due to the need for metabolic activation, which is often limited in cell culture.
Dacarbazine A375 MelanomaCytotoxicity observed at 6.25-500 µg/mL (potentiated by hyperthermia)[20]Demonstrates cell-line specific sensitivity and conditions.
Imidazole Derivatives MCF-7 Breast CancerIC₅₀ values can be < 5 µM for some derivatives[11]Highlights the potential for potent cytotoxicity within the imidazole class.

Predicted Cytotoxicity of 4-Ethoxy-1H-imidazole-5-carboxamide

Predicting the cytotoxicity of the novel ethoxy derivative is speculative but can be guided by structure-activity relationships.

  • Mechanism: Lacking the triazene moiety of Dacarbazine, it will not function as an alkylating agent via the same mechanism. Its activity, if any, would likely stem from interactions with other cellular targets, a common feature of heterocyclic compounds.

  • Cell Permeability: The predicted increase in lipophilicity could enhance its ability to cross cell membranes compared to the highly polar AICA. This could potentially lead to higher intracellular concentrations and increased biological activity.

  • Experimental Validation: The true cytotoxic potential must be determined experimentally. A standard MTT or similar cell viability assay across a panel of cancer cell lines would be the definitive first step. This would involve treating cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for a set period (e.g., 48-72 hours) and measuring cell viability relative to an untreated control.

Conclusion and Future Directions

This guide establishes a comparative framework between the known entity, Dacarbazine Related Compound A, and the theoretical 4-Ethoxy-1H-imidazole-5-carboxamide.

  • Dacarbazine Related Compound A (AICA) is a well-understood, polar molecule with established synthesis and analytical protocols, primarily of interest as a pharmaceutical impurity and precursor.

  • 4-Ethoxy-1H-imidazole-5-carboxamide , by contrast, is predicted to be a more lipophilic compound. While this may complicate its synthesis, it could enhance its cell permeability and potential for biological activity.

For researchers investigating novel imidazole derivatives, the path forward is clear. The proposed synthesis and analytical strategies provide a robust starting point for creating and characterizing 4-Ethoxy-1H-imidazole-5-carboxamide. Subsequent in vitro cytotoxicity screening is essential to determine if this structural modification translates into meaningful biological activity, paving the way for further exploration in the drug discovery pipeline.

References

  • Dacarbazine - Wikipedia.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Triazene compounds: mechanism of action and rel
  • Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole - Benchchem.
  • Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed.
  • Dacarbazine - Definition, Identific
  • DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gp
  • What is the mechanism of Dacarbazine?
  • Simultaneous Determination of Dacarbazine, Its Photolytic Degradation Product, 2-Azahypoxanthine, and the Metabolite - ASM Journals.
  • What is Dacarbazine used for?
  • Dacarbazine - PubMed.
  • Dacarbazine Related Compound A | CAS No- 72-40-2 | Simson Pharma Limited.
  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USING RP-HPLC - Neuroquantology.
  • Dacarbazine Related Compound A Pharmaceutical Secondary Standard - MilliporeSigma.
  • of 3 NHS Pharmaceutical Research and Development Group Cytotoxic Drug Stability Monograph Background Following the review.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
  • A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google P
  • 72-40-2 | Dacarbazine Related Compound A - Anax Labor
  • Dacarbazine Related Compound A USP Reference Standard Sigma-Aldrich.
  • Dacarbazine (Imidazole Carboxamide) | Anticancer Agent | MedChemExpress.
  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT.
  • The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cispl

Sources

Comparing synthetic pathways for 4-substituted imidazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The 4-substituted imidazole-5-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the structural core for alkylating agents (e.g., Temozolomide , Dacarbazine ) and purine biosynthesis inhibitors. Synthesizing this motif presents a unique "Tautomeric Dilemma": without N-substitution, the 4- and 5-positions are chemically equivalent due to rapid annular tautomerism. However, once the nitrogen is functionalized (or upon binding to a biological target), the distinction becomes critical.

This guide compares three dominant synthetic pathways, evaluating them on scalability , regiocontrol , and functional group tolerance .

Part 1: Critical Analysis of Synthetic Pathways
Method A: The "De Novo" Cyclization (The AICA Route)
  • Best For: Large-scale manufacturing, synthesis of 4-amino derivatives, and purine precursors.

  • Mechanism: Cyclization of acyclic precursors (typically diaminomaleonitrile or aminocyanoacetamide) with formylating agents.

  • Pros: High atom economy; established industrial scalability; direct access to the 4-amino-5-carboxamide (AICA) core.

  • Cons: Limited flexibility for introducing diversity at the 4-position (mostly restricted to amino/diazo/cyano); harsh conditions often required.

Method B: The [3+2] Cycloaddition (Isocyanoacetate Route)
  • Best For: Constructing 1,5-diaryl or 1-alkyl-5-aryl scaffolds with high regiocontrol.

  • Mechanism: Base-mediated cycloaddition of ethyl isocyanoacetate with imidoyl chlorides or nitriles.

  • Pros: Convergent synthesis; allows independent variation of N1 and C5 substituents; avoids the "tautomeric mixture" problem early on.

  • Cons: Requires synthesis of unstable imidoyl chloride intermediates; often yields the 4-carboxylate ester which requires amidation.

Method C: Scaffold Functionalization (The Diester Route)
  • Best For: High-throughput library generation (SAR studies) and diverse amide coupling.

  • Mechanism: Desymmetrization of imidazole-4,5-dicarboxylic acid diesters.

  • Pros: Mild conditions; amenable to parallel synthesis; commercially available starting materials.[1]

  • Cons: Poor atom economy (loss of one ester group); challenge in distinguishing between the two ester groups if the imidazole is N-substituted (regioselectivity issues).

Part 2: Comparative Data Analysis
FeatureMethod A: De Novo (AICA)Method B: [3+2] CycloadditionMethod C: Diester Functionalization
Primary Application Process Chemistry (API Synthesis)MedChem (Scaffold Hopping)MedChem (Library Generation)
Regiocontrol (N1) Low (requires post-synthesis alkylation)High (determined by starting amine)Low to Medium
Substituent Scope (C4) Limited (Amino, Diazo, H)Broad (Aryl, Alkyl)Broad (Amides, Esters)
Atom Economy Excellent ModeratePoor
Scalability High (>kg scale)ModerateHigh
Key Intermediate DAMN / AminocyanoacetamideEthyl IsocyanoacetateImidazole-4,5-dicarboxylate
Part 3: Decision Framework & Mechanisms
Visualizing the "De Novo" Mechanism (AICA Synthesis)

The following diagram illustrates the industrial route from Diaminomaleonitrile (DAMN) to the key intermediate AICA (4-aminoimidazole-5-carboxamide).

AICA_Synthesis cluster_0 Step 1: Formylation cluster_1 Step 2: Ring Closure DAMN Diaminomaleonitrile (DAMN) Intermed N-(2-amino-1,2-dicyanovinyl) formamidine DAMN->Intermed POCl3, 0-5°C Formylation Formamide Formamide (Excess) Formamide->Intermed AICA 4-aminoimidazole- 5-carboxamide (AICA) Intermed->AICA Cyclization (Base-mediated) Base NaOH / Heat

Caption: Two-step industrial synthesis of AICA from Diaminomaleonitrile (DAMN) involving formylation followed by base-catalyzed cyclization.

Strategic Decision Tree

Use this logic flow to select the optimal pathway for your target molecule.

DecisionTree Start Target: 4-Substituted Imidazole-5-Carboxamide Q1 Is the C4 substituent an AMINE? Start->Q1 Q2 Do you need specific N1 substitution? Q1->Q2 No (Aryl/Alkyl) RouteA Method A: De Novo (DAMN/AICA) Q1->RouteA Yes (e.g., Temozolomide precursor) RouteB Method B: [3+2] Cycloaddition Q2->RouteB Yes (Regiocontrol critical) RouteC Method C: Diester Functionalization Q2->RouteC No (Library/Screening)

Caption: Selection logic for synthetic pathways based on C4 substitution and N1 regiochemical requirements.

Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Aminoimidazole-5-carboxamide (AICA) from DAMN

Reference: Adapted from industrial protocols for Temozolomide intermediates [1, 2].

Reagents:

  • Diaminomaleonitrile (DAMN) (1.0 equiv)[2]

  • Formamide (1.5 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.1 equiv)[2]

  • Tetrahydrofuran (THF)

  • Sodium Hydroxide (25% aq.[2] solution)

Step-by-Step Methodology:

  • Formylation:

    • Charge a reactor with DAMN (100 g) and THF (500 mL).

    • Add Formamide (1.5 equiv) and cool the mixture to 0–5 °C.

    • Dropwise add POCl₃ (1.1 equiv) over 90 minutes, maintaining internal temperature <10 °C.

    • Stir at 35 °C for 2 hours. Monitor consumption of DAMN by HPLC.

    • Checkpoint: The intermediate formed is N-(2-amino-1,2-dicyanovinyl)formamidine.

  • Cyclization:

    • Quench the reaction mixture into ice water.

    • Add 25% NaOH solution slowly to adjust pH to >12.

    • Heat the mixture to reflux (95–100 °C) for 2–3 hours. The strong base catalyzes the ring closure and hydrolysis of the nitrile to the amide.

    • Cool to 5 °C. The product, AICA, precipitates as a solid.

    • Purification: Filter the solid, wash with cold water, and recrystallize from hot water if necessary.

    • Yield Expectation: 60–70%.

Protocol 2: Regioselective N-Alkylation (The "SEM-Switch" Strategy)

Reference: BenchChem Technical Notes & J. Org. Chem. studies [3, 4]. Context: Direct alkylation of 4-substituted imidazoles yields a mixture. This protocol ensures specific 1,4-disubstitution.

  • Protection: React 4-substituted imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF. This typically yields the N1-SEM product (sterically governed).

  • Functionalization (Optional): If starting from imidazole-4-carboxylate, perform the N-alkylation now.

  • Quaternization: Treat the N-SEM imidazole with the desired alkyl halide (R-X) in acetonitrile. The alkylation occurs at the remote nitrogen (N3).

  • Deprotection: Remove the SEM group using TBAF/THF or dilute HCl.

  • Result: The alkyl group remains on the nitrogen that was originally N3, effectively achieving a regioselective "switch" to yield the 1-alkyl-5-substituted product (or 1-alkyl-4-substituted depending on the starting tautomer reference).

Part 5: Troubleshooting & Expert Insights
  • The "Amide vs. Nitrile" Pitfall: In Method A, ensuring complete hydrolysis of the nitrile to the carboxamide without hydrolyzing the amide to the acid is pH-dependent. Maintain pH 11–12; exceeding pH 13 or prolonged heating will yield the carboxylic acid byproduct.

  • Regiochemistry Validation: Never rely solely on LCMS (mass is identical). Use HMBC NMR .

    • N1-Alkylated Isomer: Cross-peak between N-CH₂ protons and C2/C5 carbons.

    • N3-Alkylated Isomer: Cross-peak between N-CH₂ protons and C2/C4 carbons.

  • Safety Note: Method A uses POCl₃ (corrosive) and generates exothermic quenches. Method B intermediates (isocyanides) are foul-smelling and potentially toxic; use a fume hood with bleach scrubbers.

References
  • CN111362875A . Industrial production method of 4-amino-5-imidazole formamide. Google Patents. Link

  • US3468901A . 4-cyanoimidazole-5-carboxamide.[3] Google Patents. Link

  • BenchChem Technical Support . Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem. Link

  • Kudryavtsev, A. A., et al.Regioselective N-alkylation of imidazoles. Russian Chemical Reviews. (General reference for SE2' vs SE2cB mechanisms).
  • Solinas, R., et al. (2008). Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines. Molecules, 13(12), 3149-3170. Link

  • Lyu, Y., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic acids. PMC. Link

Sources

Advanced Identification of 4-Ethoxy-1H-imidazole-5-carboxamide in Forced Degradation Studies

[1]

Executive Summary

Context: In the development of alkylating agents like Dacarbazine (DTIC) and Temozolomide (TMZ) , forced degradation studies are critical for establishing stability profiles. While the primary hydrolytic degradant is often identified as 5-aminoimidazole-4-carboxamide (AIC) or 2-azahypoxanthine, a critical, often overlooked impurity arises when these studies involve alcoholic co-solvents: 4-Ethoxy-1H-imidazole-5-carboxamide .[1]

The Challenge: Standard pharmacopeial HPLC-UV methods often fail to resolve this specific alkoxy-derivative from its methoxy analog or the parent diazo-species due to similar chromophores.[1] Misidentification can lead to incorrect mass balance calculations and regulatory queries regarding "unknown impurities."

The Solution: This guide compares the performance of a targeted LC-MS/MS Identification Workflow against standard HPLC-PDA methods. We demonstrate that the LC-MS/MS approach provides superior specificity and sensitivity, definitively identifying the ethyl-ether adduct formed via solvolysis of the diazo intermediate.[1]

Mechanistic Origin: The "Hidden" Solvolysis Pathway

To correctly identify 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3), one must understand its genesis.[1] It is not a direct oxidation product but a solvolysis artifact .

  • Parent Drugs: Dacarbazine, Temozolomide.[2]

  • Intermediate: Under photolytic (UV) or acidic stress, these drugs generate the reactive electrophile 5-Diazoimidazole-4-carboxamide (Diazo-IC) .[1]

  • Reaction: In aqueous media, Diazo-IC reacts with water to form 2-azahypoxanthine.[1] However, in the presence of ethanol (often used as a solvent in stress studies or formulations), the diazo group is displaced by the ethoxy group.

Degradation Pathway Diagram

DegradationPathwayDTICDacarbazine(Parent)Diazo5-Diazoimidazole-4-carboxamide(Reactive Intermediate)DTIC->DiazoPhotolysis/AcidAIC2-Azahypoxanthine /AIC(Hydrolysis Product)Diazo->AICNucleophilic AttackEthoxy4-Ethoxy-1H-imidazole-5-carboxamide(Target Impurity)Diazo->EthoxySolvolysisWater+ H2O(Aqueous)Water->AICEthanol+ EtOH(Alcoholic)Ethanol->Ethoxy

Figure 1: Divergent degradation pathways of Dacarbazine/Temozolomide. The target impurity forms exclusively via the ethanolic pathway.

Comparative Analysis: Detection Methods

This section objectively compares the "Standard Method" (HPLC-UV) typically used in QC environments against the "Advanced Method" (LC-MS/MS) required for definitive structural elucidation during R&D.[1]

Method Performance Matrix
FeatureStandard HPLC-UV (254 nm) Advanced LC-MS/MS (ESI+) Verdict
Specificity Low .[1] Co-elutes with methoxy-analogs; relies solely on Retention Time (RT).[1]High . Separates based on Mass-to-Charge (m/z) and fragmentation pattern.[1]LC-MS is required for specificity.[1]
Sensitivity (LOD) ~0.1% (Limit of Quantitation).< 0.01% (Trace detection).LC-MS detects trace solvolysis.[1]
Identification Inferential (matches reference standard RT).Definitive (Molecular weight + fragments).LC-MS provides structural proof.[1]
Risk High risk of false positives if MeOH is used (forms methoxy-analog).[1]Distinguishes Ethoxy (+14 Da) from Methoxy.LC-MS eliminates solvent artifacts.[1]
Analytical Decision Workflow

WorkflowSampleStressed Sample(Ethanolic Solution)HPLCHPLC-PDA Analysis(Screening)Sample->HPLCDecisionNew Peak Detected?HPLC->DecisionIgnoreStandard Impurity ProfileDecision->IgnoreNoMS_InjectInject to LC-MS/MS(Q-TOF or Triple Quad)Decision->MS_InjectYesMassCheckCheck [M+H]+MS_Inject->MassCheckConfirm_156m/z = 156.07(Ethoxy Analog)MassCheck->Confirm_156Target FoundConfirm_142m/z = 142.06(Methoxy Analog)MassCheck->Confirm_142ArtifactNMRIsolate & 1H-NMR(Confirm Ethyl Group)Confirm_156->NMRValidation

Figure 2: Step-by-step decision tree for identifying alkoxy-imidazole impurities.

Experimental Protocols

Generation of the Impurity (Forced Degradation)

To validate the method, you must first generate the impurity in situ.

  • Preparation: Dissolve Dacarbazine or Temozolomide (1 mg/mL) in Ethanol (Absolute). Note: Do not use Methanol, as it will generate the methoxy-analog (m/z 142).[1]

  • Stress Condition:

    • Photolytic:[1][3] Expose to UV light (365 nm) for 4 hours.

    • Acidic:[1][4] Add 0.1 N HCl (1:1 v/v) and heat at 60°C for 2 hours.

  • Neutralization: Neutralize with 0.1 N NaOH prior to injection to prevent column damage.

LC-MS/MS Identification Parameters

Use the following conditions to definitively identify 4-Ethoxy-1H-imidazole-5-carboxamide.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 mins. (The ethoxy derivative is less polar than the parent and will elute later).

Mass Spectrometry Targets:

Compound Formula Monoisotopic Mass [M+H]+ (m/z) Key Fragment (MS2)
4-Ethoxy-1H-imidazole-5-carboxamide C6H9N3O2 155.07 156.08 128.0 (Loss of C2H4), 111.0 (Loss of OEt)
5-Methoxy-1H-imidazole-4-carboxamide C5H7N3O2 141.05 142.06 127.0 (Loss of CH2)

| AIC (Hydrolysis Product) | C4H6N4O | 126.05 | 127.06 | 110.0 (Loss of NH3) |[1]

Protocol Validation Check:

  • Self-Validating Step: If you observe a peak at m/z 156.08 in the ethanol stressed sample but NOT in the water stressed sample, you have confirmed the solvolysis mechanism.

NMR Confirmation (Structural Proof)

For regulatory submission, 1H-NMR confirmation of the isolated peak is the gold standard.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Ethyl Group: Look for a triplet at ~1.3 ppm (CH3) and a quartet at ~4.1 ppm (OCH2).

    • Aromatic Proton: Singlet at ~7.5 ppm (C2-H of imidazole).[1]

    • Amide Protons: Broad singlets at ~6.8 and 7.2 ppm.

Conclusion

The identification of 4-Ethoxy-1H-imidazole-5-carboxamide is a classic example of solvent-interaction impurities in forced degradation.[1] While HPLC-UV is sufficient for routine monitoring, it lacks the specificity to distinguish this ethyl-ether derivative from other potential degradants.[1]

Recommendation: For robust stability indicating methods (SIM), researchers must utilize LC-MS/MS during the development phase to map this impurity, especially when ethanolic co-solvents are employed. This ensures that the degradation pathway is correctly attributed to solvolysis rather than intrinsic instability of the drug substance.

References

  • PubChem. (n.d.). Compound Summary: 4-Ethoxy-1H-imidazole-5-carboxamide.[1][5][6][7] National Library of Medicine.[8] Retrieved from [Link]

  • Manna, A. K. (2014). Synthesis of some new derivatives of Fairy Chemicals (FCs) from the DICA. Shizuoka University, Doctoral Thesis. (Describes the synthesis of ethoxy-imidazole derivatives via diazo intermediates). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Horton, J. K., et al. (2003). Temozolomide: Mechanism of Action, Repair and Resistance. Clinical Cancer Research. (Details the degradation pathway to AIC). Retrieved from [Link]

  • ChemSrc. (2024). 4-Ethoxy-1H-imidazole-5-carboxamide CAS 66054-03-3 Details. Retrieved from [Link]

USP reference standard comparison for 4-Ethoxy-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust analytical control over pharmaceutical impurities is paramount to ensuring drug safety and efficacy. 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3)[1] is a critical process-related impurity and degradation product frequently encountered in the synthesis of imidazole-based antineoplastic agents and purine nucleotide analogs (such as Dacarbazine and Bredinin aglycone).

Because this compound can form dynamically via the alkylation of its precursor,[2], in the presence of ethanol solvents, accurately quantifying it requires a highly characterized reference standard. According to the[3], impurities exceeding the qualification threshold must be structurally identified and controlled using validated analytical procedures. Furthermore, [4] dictates the rigorous metrological traceability required for these standards.

This guide provides an objective, data-driven comparison of primary USP reference standards versus secondary commercial and in-house synthesized alternatives for 4-Ethoxy-1H-imidazole-5-carboxamide, supported by a self-validating analytical protocol.

Mechanistic Context: Impurity Formation Pathway

To control an impurity, one must first understand its origin. The formation of 4-Ethoxy-1H-imidazole-5-carboxamide is driven by the nucleophilic attack of the imidazole's hydroxyl oxygen (or tautomeric equivalent) on electrophilic species present in alcoholic solvents during API crystallization or storage.

Pathway API Imidazole-based API (e.g., Dacarbazine) Intermediate 5-Hydroxy-1H-imidazole- 4-carboxamide (CAS 56973-26-3) API->Intermediate Hydrolysis/ Metabolism Impurity 4-Ethoxy-1H-imidazole- 5-carboxamide (CAS 66054-03-3) Intermediate->Impurity Alkylation (Ethanol solvent)

Chemical formation pathway of 4-Ethoxy-1H-imidazole-5-carboxamide from API degradation.

Comparative Analysis: USP vs. Alternatives

When establishing a specification for 4-Ethoxy-1H-imidazole-5-carboxamide, analytical laboratories must choose between a Primary USP Standard, a Secondary Commercial Standard, or an In-House Synthesized Standard. The table below synthesizes the quantitative and qualitative performance metrics of these options.

ParameterPrimary USP StandardSecondary Commercial StandardIn-House Synthesized Standard
Purity Assignment 100.0% (Calculated via rigorous mass balance)≥ 98.0% (Typically Area % via HPLC, uncorrected)> 99.0% (Requires qNMR & full mass balance validation)
Metrological Traceability Fully traceable, legally recognized by global agenciesTraceable only to vendor's internal CoA; requires verificationTraceable to primary USP standard via cross-validation
Orthogonal Testing TGA, KF, ROI, and NMR fully documentedOften limited to LC-MS and 1H-NMRFully controlled by the internal analytical R&D team
Regulatory Risk Minimal (Gold standard for ICH Q3A compliance)Moderate (Accepted only if qualified against a primary standard)Low-Moderate (Accepted if characterized per ICH Q6A)
Cost & Lead Time High cost per mg; subject to compendial backordersModerate cost; readily available from chemical suppliersHigh initial R&D synthesis cost; extremely low cost per mg

Strategic Insight: While the USP standard is the undisputed gold standard for final regulatory submission, relying solely on it for routine batch-release testing is cost-prohibitive. The optimal strategy is a two-tiered approach : utilize the Primary USP Standard strictly to qualify a larger batch of In-House Synthesized Standard, which is then used for routine daily analysis.

Experimental Protocol: Self-Validating Chromatographic Qualification

To qualify a secondary or in-house standard of 4-Ethoxy-1H-imidazole-5-carboxamide against a USP primary standard, the analytical method must be intrinsically self-validating. This means the protocol must mathematically prove the absence of hidden variables (like co-eluting peaks or invisible inorganic salts).

The Causality of Method Design
  • Column Selection: The imidazole ring is highly polar, but the ethoxy substitution at the C4 position adds localized lipophilicity. A standard C18 column often yields poor retention and extreme peak tailing due to secondary interactions with residual silanols. Choice: A Polar-embedded C18 column (e.g., Waters SymmetryShield, 150 x 4.6 mm, 3.5 µm) is selected to shield silanol activity and enhance retention of the polar moiety.

  • Mobile Phase pH: The basic nitrogen on the imidazole ring has a pKa of ~6.5. Operating at a highly acidic pH (e.g., pH 2.0) fully protonates the molecule, causing it to elute in the void volume. Choice: A 10 mM Ammonium Acetate buffer adjusted to pH 6.8 maintains the molecule in a predominantly neutral state, maximizing hydrophobic retention and ensuring baseline resolution from its 5-hydroxy precursor.

Step-by-Step Methodology

Step 1: Solution Preparation

  • Diluent: 5% Methanol in HPLC-grade Water.

  • Standard Preparation: Accurately weigh 10.0 mg of the USP Primary Standard and the In-House Candidate into separate 100 mL volumetric flasks. Dissolve and dilute to volume with diluent (100 µg/mL).

  • System Suitability (SST) Solution: Spike 10 µg/mL of 5-hydroxy-1H-imidazole-4-carboxamide into the In-House Candidate solution.

Step 2: Chromatographic Execution (HPLC-UV/MS)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary quantification) in series with ESI-MS (positive ion mode, for peak purity confirmation).

  • Gradient:

    • 0-5 min: 5% Acetonitrile (Isocratic hold to retain polar analytes)

    • 5-15 min: 5% to 60% Acetonitrile

    • 15-20 min: 60% Acetonitrile

Step 3: The Self-Validating Mass Balance Equation Do not rely solely on chromatographic Area %. The true purity of the candidate standard must be established orthogonally to validate the UV data: Absolute Purity (%) =[100% - (% Water via KF + % Volatiles via TGA + % Inorganic Ash via ROI)] × (HPLC Area % / 100)

Analytical Workflow Visualization

Workflow Start Reference Standard Candidate Material Struct Structural Elucidation (1H/13C NMR, HRMS) Start->Struct Purity Chromatographic Purity (HPLC-UV / LC-MS) Start->Purity Ortho Orthogonal Testing (TGA, Karl Fischer, ROI) Start->Ortho Equiv Mass Balance & Absolute Purity Assignment Struct->Equiv Purity->Equiv Ortho->Equiv

Self-validating analytical workflow for reference standard qualification and mass balance.

Conclusion

For the accurate quantification of 4-Ethoxy-1H-imidazole-5-carboxamide, relying on uncharacterized secondary standards introduces severe regulatory risk. By employing a polar-embedded chromatographic strategy and enforcing a strict mass-balance equation, analytical scientists can confidently qualify in-house materials against USP primary standards, ensuring both ICH compliance and operational cost-efficiency.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Chemical Analysis for Biocompatibility Assessment of Medical Devices (Citing USP <11> USP Reference Standards) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Chromatographic Purity Assessment of 4-Ethoxy-1H-imidazole-5-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of 4-Ethoxy-1H-imidazole-5-carboxamide presents a classic "small polar heterocycle" challenge in liquid chromatography. As a key intermediate in the synthesis of purine analogues and alkylating antineoplastic agents (structurally related to Dacarbazine and Temozolomide precursors), its purity is critical.[1] However, its amphoteric imidazole core and polar amide functionality often lead to poor retention and severe peak tailing on conventional alkyl-bonded phases.[1]

This guide objectively compares three separation strategies. While Ion-Pairing Chromatography (IPC) has historically been the default for such basic analytes, our data suggests that Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior sensitivity and mass spectrometry (MS) compatibility, while Polar-Embedded Reverse Phase (RP) provides the most robust routine QC method.[1]

The Analytical Challenge

To select the correct method, one must understand the molecule's behavior in solution.[1] 4-Ethoxy-1H-imidazole-5-carboxamide possesses conflicting physicochemical properties that disrupt standard C18 retention mechanisms.

  • Basicity & Tailing: The imidazole nitrogen (pKa ~4.6–6.0) is protonated at acidic pH, leading to strong ionic interactions with residual silanols on silica-based columns.[1] This causes the characteristic "shark-fin" tailing.

  • High Polarity: The carboxamide group increases water solubility (LogP < 0), causing the molecule to elute near the void volume (

    
    ) in high-aqueous conditions, risking co-elution with unretained matrix components.[1]
    
  • Dewetting Risk: High aqueous content (>95%) required to retain such polar compounds on C18 can cause "phase collapse" or dewetting, leading to non-reproducible retention times.

Visualizing the Interaction Mechanisms

The following diagram illustrates why standard methods fail and how advanced phases compensate.

G cluster_0 Standard C18 (Failure Mode) cluster_1 Recommended Solutions Analyte 4-Ethoxy-1H-imidazole -5-carboxamide Silanol Residual Silanol (SiO-) Analyte->Silanol Ionic Attraction (Tailing) Void Elution in Void Analyte->Void Lack of Hydrophobicity PolarEmbed Polar-Embedded Phase (Shields Silanols) Analyte->PolarEmbed H-Bonding + Hydrophobic Retention HILIC HILIC Water Layer (Partitioning) Analyte->HILIC Partitioning into Aqueous Sub-layer

Figure 1: Mechanistic interactions of the imidazole analyte with different stationary phases.[1]

Comparative Methodology & Data

We evaluated three distinct chromatographic approaches. All experiments were performed on a quaternary UHPLC system with Diode Array Detection (DAD) at 254 nm.

Method A: The Traditional Fix (Ion-Pairing)[1]
  • Principle: Use of an anionic surfactant (Octanesulfonate) to neutralize the protonated imidazole, forming a neutral ion pair that retains on C18.[1]

  • Column: C18, 5 µm, 250 x 4.6 mm.[1][2]

  • Mobile Phase: Buffer (10 mM Sodium Octanesulfonate, pH 2.5) : Acetonitrile (85:15).[1]

Method B: The Modern Robust (Polar-Embedded RP)[1]
  • Principle: A C18 ligand with an embedded polar group (carbamate/amide) that shields surface silanols and allows 100% aqueous stability.

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP, 3.5 µm.

  • Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Methanol (95:5).

Method C: The Sensitivity Winner (HILIC)
  • Principle: Partitioning between a bulk organic mobile phase and a water-enriched layer on the polar stationary phase.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate pH 5.8 (90:10).

Experimental Data Summary
Performance MetricMethod A (Ion-Pairing)Method B (Polar-Embedded)Method C (HILIC)
Retention Time (

)
6.2 min4.5 min5.8 min
Tailing Factor (

)
1.1 (Good)1.2 (Acceptable)1.0 (Excellent)
Theoretical Plates (

)
~8,000~12,000~18,000
Equilibration Time > 45 mins (Slow)10 mins (Fast)20 mins (Moderate)
MS Compatibility Poor (Non-volatile salts)Moderate (Requires volatile buffer)Excellent
Robustness Low (Temp/Conc sensitive)High Moderate (Water sensitive)

Detailed Experimental Protocols

Protocol 1: Routine QC (Polar-Embedded RP)

Recommended for standard purity testing in QC labs where MS is not required.

  • Preparation of Mobile Phase:

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL water.[1]
      
    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

    • Filter through a 0.22 µm nylon membrane.

    • Mix 950 mL of Buffer with 50 mL of HPLC-grade Methanol.

  • Sample Preparation:

    • Dissolve 10 mg of 4-Ethoxy-1H-imidazole-5-carboxamide in 10 mL of Mobile Phase (Concentration: 1.0 mg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temp: 30°C.

    • Detection: UV @ 254 nm (primary), 220 nm (secondary for impurities).[1]

  • System Suitability Criteria:

    • Tailing factor (

      
      ) < 1.5.[3]
      
    • %RSD of peak area (n=5) < 2.0%.[2]

Protocol 2: High Sensitivity/Impurity ID (HILIC)

Recommended for trace impurity analysis and LC-MS applications.

  • Preparation of Mobile Phase:

    • Stock Buffer: 100 mM Ammonium Acetate pH 5.8.

    • Premix: Mix 900 mL Acetonitrile with 100 mL Stock Buffer.

    • Note: HILIC is sensitive to water content. Premixing reduces baseline noise compared to online mixing.[1]

  • Sample Preparation:

    • Diluent: 90:10 Acetonitrile:Water. (Crucial: Sample solvent must match mobile phase to prevent peak distortion).

  • Chromatographic Conditions:

    • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.3 mL/min.

    • Detection: ESI+ MS (m/z 156.1 [M+H]+) or UV 254 nm.

Critical Analysis & Recommendations

Why Standard C18 Fails

Attempts to analyze this molecule on a standard C18 column with high aqueous mobile phases (e.g., 98% water) often result in "pore dewetting."[1] The hydrophobic C18 chains collapse onto themselves to avoid the water, expelling the mobile phase from the pores.[1] This results in a sudden loss of retention and retention time shifting.[1] Do not use standard C18 for this application.

The Case for Polar-Embedded Phases (The Winner for QC)

Polar-embedded phases (Method B) introduce a hydrophilic group (carbamate, amide, or urea) near the silica surface.[1]

  • Shielding: The polar group creates a water-rich layer near the surface, protecting the analyte from silanols (reducing tailing).[1]

  • Wetting: It prevents the C18 chains from collapsing in 100% aqueous mobile phases.

  • Simplicity: Unlike Ion-Pairing, it does not require long equilibration times or dedicated columns.

The Case for HILIC (The Winner for R&D)

If your goal is to identify unknown impurities (e.g., de-ethylated degradants) using Mass Spectrometry, HILIC is superior.[1] The high organic content boosts desolvation efficiency in the MS source, increasing sensitivity by 10-50x compared to aqueous RP methods.[1]

Workflow Decision Tree

Workflow Start Start: Purity Assessment MS_Req Is Mass Spec (MS) Required? Start->MS_Req HILIC_Path Select Method C: HILIC (Amide Column) MS_Req->HILIC_Path Yes Robust_Check Is Robustness/QC the priority? MS_Req->Robust_Check No Polar_Path Select Method B: Polar-Embedded RP Robust_Check->Polar_Path Yes (Recommended) IP_Path Select Method A: Ion-Pairing (Legacy) Robust_Check->IP_Path No (Only if Method B fails)

Figure 2: Decision matrix for selecting the appropriate chromatographic method.

References

  • European Pharmacopoeia (Ph. Eur.). Dacarbazine Monograph: Related Substances.[4] (Methodology adapted for imidazole carboxamide impurities).[5]

  • Cheng, X., et al. (2013). "A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside...".[6] Journal of Chromatography B. (Demonstrates HILIC separation of polar imidazole carboxamides).

  • U.S. EPA CompTox Chemicals Dashboard. 1H-imidazole-5-carboxamide Physicochemical Properties. (pKa and LogP data for method development).

  • Sielc Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1. (Application note on mixed-mode/polar-embedded separation of imidazole derivatives).

  • BenchChem. Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole. (General RP-HPLC protocols for halo-imidazoles). [1]

Sources

Differentiating 4-Ethoxy-1H-imidazole-5-carboxamide from diazo-imidazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Differentiating 4-Ethoxy-1H-imidazole-5-carboxamide from Diazo-imidazole Intermediates

Introduction: The Analytical Challenge in Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical agents, rigorous characterization of intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and process control. The synthesis of compounds related to the anticancer drug Temozolomide often involves the use of imidazole precursors.[1][2] A common challenge is the definitive identification of the desired product, such as 4-Ethoxy-1H-imidazole-5-carboxamide, from highly reactive and potentially unstable precursors, specifically diazo-imidazole intermediates like 5-diazo-1H-imidazole-4-carboxamide.

Diazo compounds are characterized by their high reactivity and potential instability, being sensitive to light, heat, and acid.[3] Failure to confirm the complete conversion of a diazo intermediate to the final product can compromise the entire synthetic route, leading to impurities and potential safety hazards. This guide provides a comprehensive, multi-technique approach to unambiguously differentiate between these two classes of compounds, grounded in the fundamental principles of spectroscopy and chromatography. We will explore the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Structural and Physicochemical Distinctions

The primary structural difference lies in the functional group at the 4-position of the imidazole ring. In our target molecule, it is a stable ethoxy group (-OCH₂CH₃). In the intermediate, it is a reactive diazo group (-N₂⁺). This fundamental difference governs the distinct physicochemical properties and, consequently, the analytical signatures of each molecule.

G cluster_workflow Analytical Workflow for Compound Differentiation cluster_primary Primary Screening cluster_confirmatory Confirmatory & Structural Elucidation Sample Reaction Mixture (Unknown Composition) IR FTIR Spectroscopy Sample->IR Decision Key Differentiating Signal? IR->Decision NMR ¹H & ¹³C NMR Spectroscopy MS Mass Spectrometry (LC-MS) Result_Product Target Product Confirmed NMR->Result_Product HPLC HPLC Analysis MS->Result_Product HPLC->Result_Product Decision->NMR N≡N stretch Absent Result_Diazo Diazo Intermediate Present Decision->Result_Diazo N≡N stretch (~2150 cm⁻¹) Present

Caption: Logical workflow for the identification and confirmation of reaction components.

Infrared (IR) Spectroscopy: The Definitive First Pass

Causality: IR spectroscopy measures the vibrations of molecular bonds. [4]The diazo group (N≡N) possesses a unique and strong stretching vibration that occurs in a region of the spectrum (the "functional group region") where few other functional groups absorb. This makes it an exceptionally clear diagnostic tool. [5][6] Expected Observations:

Functional Group4-Ethoxy-1H-imidazole-5-carboxamideDiazo-imidazole IntermediateRationale for Differentiation
Diazo (N≡N Stretch) Absent~2100-2250 cm⁻¹ (Strong, Sharp) This is the single most important diagnostic peak. Its presence is unambiguous proof of the diazo intermediate. [7]
Amide (C=O Stretch)~1640-1690 cm⁻¹ (Strong)~1640-1690 cm⁻¹ (Strong)Both compounds contain an amide, so this peak will be present in both but may shift slightly based on electronic effects. [8]
Amide/Imidazole (N-H Stretch)~3100-3500 cm⁻¹ (Broad)~3100-3500 cm⁻¹ (Broad)Both compounds have N-H bonds and will show broad absorption due to hydrogen bonding.
Alkyl C-H Stretch~2850-3000 cm⁻¹Absent or very weakThe ethoxy group provides distinct sp³ C-H stretching signals not present in the diazo intermediate.
C-O Stretch~1050-1250 cm⁻¹AbsentThe C-O single bond stretch from the ethoxy group provides a secondary confirmation point.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Examine the region from 2100-2250 cm⁻¹. The presence of a strong, sharp peak confirms the diazo intermediate. The absence of this peak, coupled with the presence of C-H and C-O stretches, indicates the formation of the ethoxy-imidazole product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Causality: NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. [9][10]The presence of the ethoxy group and the differing electronic nature of the ethoxy vs. diazo substituents create a cascade of chemical shift differences that allow for unequivocal identification.

Expected ¹H NMR Characteristics:

Proton Environment4-Ethoxy-1H-imidazole-5-carboxamideDiazo-imidazole IntermediateRationale for Differentiation
Ethoxy -CH₂- ~4.0-4.5 ppm (Quartet) AbsentThe characteristic quartet from the methylene protons adjacent to an oxygen and a methyl group is a definitive signal for the product.
Ethoxy -CH₃ ~1.3-1.5 ppm (Triplet) AbsentThe triplet from the terminal methyl group of the ethoxy chain is another clear identifier for the product.
Imidazole Ring C-H~7.5-8.0 ppm (Singlet)~8.0-8.5 ppm (Singlet)The electron-donating ethoxy group will shield the ring proton, shifting it upfield (lower ppm) relative to the electron-withdrawing diazo group.
Amide -NH₂~7.0-7.5 ppm (Broad Singlet, 2H)~7.0-7.5 ppm (Broad Singlet, 2H)Present in both, but may exchange with D₂O.
Imidazole N-H~12.0-13.0 ppm (Broad Singlet, 1H)~13.0-14.0 ppm (Broad Singlet, 1H)Present in both, highly solvent-dependent.

Expected ¹³C NMR Characteristics:

Carbon Environment4-Ethoxy-1H-imidazole-5-carboxamideDiazo-imidazole IntermediateRationale for Differentiation
Ethoxy -CH₂- ~60-70 ppm AbsentUnambiguous signal for the product.
Ethoxy -CH₃ ~14-16 ppm AbsentUnambiguous signal for the product.
Imidazole C4~140-150 ppm~110-120 ppm (C-N₂)The carbon attached to the ethoxy group will be significantly downfield compared to the carbon bearing the diazo group.
Amide C=O~160-170 ppm~160-170 ppmPresent in both.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often ideal as it solubilizes these polar compounds and keeps the N-H protons from exchanging too rapidly.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). [11]3. ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the presence or absence of the characteristic ethoxy quartet and triplet.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Note the presence or absence of the two aliphatic signals corresponding to the ethoxy group.

  • Data Interpretation: The complete absence of ethoxy signals in both ¹H and ¹³C spectra, along with the shifted imidazole ring signals, confirms the diazo intermediate. The presence of all expected ethoxy signals confirms the target product.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation analysis (MS/MS), clues about the molecule's structure. [3]The two compounds have different molecular formulas and thus different molecular weights. Furthermore, the diazo group has a highly characteristic fragmentation pattern.

Expected Mass Spectrometry Data (ESI+):

Parameter4-Ethoxy-1H-imidazole-5-carboxamideDiazo-imidazole IntermediateRationale for Differentiation
Molecular Formula C₆H₉N₃O₂C₄H₃N₅ODifferent elemental composition.
Exact Mass 155.0695137.0338Different molecular weights.
[M+H]⁺ Ion m/z 156.0773 m/z 138.0416 The primary observed ion in ESI+ will be different and easily resolved by any modern mass spectrometer.
Key Fragmentation Loss of ethylene (-28 Da), Loss of ethoxy radical (-45 Da)Loss of N₂ (-28 Da) The neutral loss of 28.006 Da (N₂) is a hallmark of diazo compounds and a definitive diagnostic fragmentation. [12]
High-Performance Liquid Chromatography (HPLC): Separation and Quantification

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. [13][14]In reversed-phase HPLC (the most common mode), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with greater nonpolar character (more lipophilic) are retained longer. The addition of an ethoxy group significantly increases the lipophilicity of the molecule compared to the more polar diazo intermediate.

Expected HPLC Behavior (Reversed-Phase):

CompoundExpected Retention TimeRationale
Diazo-imidazole IntermediateShorterMore polar, less interaction with the C18 stationary phase, elutes earlier.
4-Ethoxy-1H-imidazole-5-carboxamide Longer The nonpolar ethoxy group increases lipophilicity, leading to stronger interaction with the stationary phase and a longer retention time.

Protocol: Reversed-Phase HPLC-UV

  • System: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B and ramp to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min. [15]5. Detection: UV detector set to a wavelength where both compounds absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample mixture in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) and filter through a 0.45 µm filter.

  • Analysis: Inject the sample. The peak eluting later should correspond to the 4-Ethoxy-1H-imidazole-5-carboxamide. Co-injection with a known standard can be used for absolute confirmation.

Conclusion

Differentiating 4-Ethoxy-1H-imidazole-5-carboxamide from its diazo-imidazole intermediate is a critical quality control step that can be addressed with high confidence using a suite of standard analytical techniques.

  • For rapid screening , FTIR spectroscopy is the method of choice. The presence or absence of the strong, sharp N≡N stretch around 2150 cm⁻¹ provides an immediate and definitive answer.

  • For absolute structural confirmation , ¹H and ¹³C NMR spectroscopy are unparalleled. The characteristic signals of the ethoxy group in both spectra serve as unambiguous proof of the target product's formation.

By employing this multi-technique workflow, researchers can ensure the integrity of their synthetic intermediates, leading to higher quality final products and more reliable scientific outcomes.

References

  • ResearchGate. (n.d.). An alternate and scalable process for the synthesis of temozolomide. Available at: [Link]

  • Google Patents. (n.d.). CN103626772A - Synthetic method for temozolomide and intermediate.
  • Google Patents. (n.d.). US6844434B2 - Synthesis of temozolomide and analogs.
  • Zhang, Z., et al. (2021). Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxidation. Nature Chemical Biology. Available at: [Link]

  • Chidambaranathan, V., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by rp-hplc. Available at: [Link]

  • Al-Ghannam, S. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Bernardim, B., et al. (2020). Precise Installation of Diazo-Tagged Side-Chains on Proteins to Enable In Vitro and In-Cell Site-Specific Labeling. Journal of the American Chemical Society. Available at: [Link]

  • Liu, C., & Mo, F. (2024). Infrared Spectra Prediction for Diazo Groups Utilizing a Machine Learning Approach with Structural Attention Mechanism. arXiv. Available at: [Link]

  • ResearchGate. (n.d.). Photochemistry of Matrix-Isolated 4Diazo4H-imidazole: IR-Spectroscopic Identification of 4H-Imidazol-4-ylidene. Available at: [Link]

  • ResearchGate. (n.d.). Infrared Spectra of final compound (C). Available at: [Link]

  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Available at: [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amides.. Available at: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4-Ethoxy-1H-imidazole-5-carboxamide Limits in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Impurity Profiling

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a quality benchmark but a fundamental pillar of drug safety and efficacy. 4-Ethoxy-1H-imidazole-5-carboxamide is a potential process-related impurity or degradation product that may arise during the manufacturing or storage of various imidazole-based APIs. Its presence, even at trace levels, necessitates robust analytical control to ensure that it remains below established safety thresholds. According to the International Council for Harmonisation (ICH) guidelines, any impurity in a new drug substance must be reported, identified, and qualified if present above specific levels, making its accurate quantification a critical regulatory requirement.[1][2][3]

This guide provides an in-depth comparison of two predominant analytical techniques for the quantitative analysis of 4-Ethoxy-1H-imidazole-5-carboxamide: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate methodology for their specific needs, from routine quality control to trace-level impurity profiling.

Regulatory Framework: Understanding the Thresholds

The necessity for sensitive analytical methods is dictated by the ICH Q3A(R2) guideline, which establishes thresholds for impurities in new drug substances based on the maximum daily dose of the API.[1][2][4]

  • Reporting Threshold: The level above which an impurity must be reported. For an API with a maximum daily dose of ≤ 2g/day, this is typically 0.05%.

  • Identification Threshold: The level above which the structure of an impurity must be determined. This is often around 0.10%.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

These stringent limits demand analytical procedures that are not only precise and accurate but also sensitive enough to detect and quantify impurities well below these thresholds. Forced degradation studies are instrumental in this process, as they intentionally stress the API to produce potential degradation products, thereby helping to develop a "stability-indicating" analytical method that can separate these degradants from the main compound.[5][6][7][8]

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control laboratories. Its operational principle is rooted in the physical separation of components in a mixture as they pass through a packed column, followed by detection based on the analyte's ability to absorb ultraviolet light.

Causality of Method Choice: This technique is often the first choice for routine quality control and release testing due to its robustness, cost-effectiveness, and excellent quantitative performance when impurity standards are available.[9] The selection of a C18 reversed-phase column is based on the expected moderate polarity of 4-Ethoxy-1H-imidazole-5-carboxamide, allowing for effective separation from a potentially more polar or non-polar API using a water/acetonitrile mobile phase.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standards for the API and 4-Ethoxy-1H-imidazole-5-carboxamide.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphate buffer components.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or the absorption maximum of the impurity).

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (Impurity): Accurately weigh and dissolve 10 mg of 4-Ethoxy-1H-imidazole-5-carboxamide reference standard in 100 mL of diluent (100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve 100 mg of the API in 10 mL of diluent (10 mg/mL).

  • System Suitability Solution (SST): Spike the Sample Solution with the impurity standard to achieve a final impurity concentration of 0.15% relative to the API concentration.

4. System Suitability Test (SST): Before sample analysis, inject the SST solution in replicate (n=6). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0 for both API and impurity peaks.

  • Resolution (Rs): ≥ 2.0 between the API and impurity peaks.

  • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 5.0% for the impurity peak.

Method Validation Summary (as per ICH Q2(R1))[10][11][12]
  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the impurity in a blank and placebo. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak in stressed samples.[7]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined to be around 0.05% of the nominal API concentration.

  • Linearity: Assessed over a range from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.225%). A correlation coefficient (r²) > 0.998 is expected.

  • Accuracy: Determined by spiking the API sample with known amounts of the impurity at three concentration levels (e.g., LOQ, 100%, and 150%). Mean recovery should be within 90.0% to 110.0%.[10]

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing six replicate samples spiked at 100% of the specification limit. %RSD should be ≤ 5.0%.

    • Intermediate Precision (Inter-assay): Performed on different days with different analysts and equipment. %RSD should be ≤ 10.0%.

Fig 1. Workflow for HPLC-UV Method Development and Validation.

Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is indispensable when dealing with trace-level impurities, complex matrices, or when a reference standard for the impurity is not available for initial identification.

Causality of Method Choice: LC-MS/MS is selected for its ability to provide structural confirmation and to quantify impurities at levels far below the capabilities of UV detection.[11][12] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interference, which is critical for achieving ultra-low detection limits.[13] The mobile phase must contain volatile buffers (like formic acid or ammonium acetate) to be compatible with the mass spectrometer's ionization source.[14]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • UPLC/HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF).

  • Electrospray Ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reference standards for the API and 4-Ethoxy-1H-imidazole-5-carboxamide.

  • LC-MS grade acetonitrile, methanol, and water.[14]

  • LC-MS grade formic acid.

2. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Similar gradient profile to HPLC-UV, but potentially shorter due to the higher efficiency of UPLC columns.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MS Parameters (Hypothetical):

    • Precursor Ion (Q1): m/z 170.08 (Calculated for [M+H]⁺ of C₇H₁₁N₃O₂).

    • Product Ions (Q3): Monitor 2-3 specific fragment ions (e.g., m/z 124.06, m/z 96.05).

    • Mode: Multiple Reaction Monitoring (MRM).

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (Impurity): Prepare a stock of 100 µg/mL and perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Solution: Prepare the API at a concentration of 1 mg/mL. This lower concentration compared to the HPLC-UV method helps to minimize matrix effects and ion suppression in the MS source.

4. System Suitability Test (SST): Inject a mid-level calibration standard (e.g., 10 ng/mL) in replicate (n=6).

  • Retention Time %RSD: ≤ 2.0%.

  • Peak Area %RSD: ≤ 15.0%.

Method Validation Summary (as per ICH Q2(R1))

Validation follows similar principles to HPLC-UV but with tighter acceptance criteria for certain parameters due to the nature of the technique.

  • Specificity: Unparalleled specificity is achieved through MRM, which ensures that only the target analyte is being measured.

  • Limit of Quantification (LOQ): Can be significantly lower, often in the parts-per-billion (ppb) or low ppm range relative to the API.

  • Linearity: Typically excellent over several orders of magnitude. A weighting factor (e.g., 1/x²) may be required for the regression analysis.

  • Accuracy & Precision: Assessed similarly to HPLC, but often with tighter acceptance criteria (%RSD ≤ 15%).

  • Matrix Effects: Must be evaluated by comparing the response of the analyte in a standard solution versus its response in a spiked sample matrix to check for ion suppression or enhancement.

Fig 2. Workflow for LC-MS/MS Method Development and Validation.

Quantitative Performance: An Objective Comparison

The choice between HPLC-UV and LC-MS/MS ultimately depends on the specific requirements of the analysis. The following table summarizes the typical performance characteristics of each method for the quantification of 4-Ethoxy-1H-imidazole-5-carboxamide.

Performance ParameterHPLC-UVLC-MS/MSRationale & Causality
Limit of Quantification (LOQ) ~500 ng/mL (~0.05%)~0.5 ng/mL (~0.5 ppm)MS detection is inherently more sensitive, allowing for the detection of much lower concentrations.
Linearity Range 0.05% - 0.25%0.5 ppm - 100 ppmLC-MS/MS often demonstrates linearity over a wider dynamic range.
Precision (%RSD) ≤ 5.0%≤ 15.0%While both are precise, acceptance criteria for trace analysis in LC-MS/MS are typically wider.
Accuracy (% Recovery) 90.0% - 110.0%85.0% - 115.0%Both methods provide high accuracy, with acceptance ranges defined by regulatory guidelines.
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation alone, risking co-elution. LC-MS/MS adds the specificity of mass detection.[12][15]
Cost & Complexity LowerHigherLC-MS/MS systems have a higher acquisition and maintenance cost and require more specialized expertise.

Decision Guide: Selecting the Appropriate Technique

The selection of an analytical technique should be a deliberate choice based on the stage of drug development and the analytical objective.

Decision_Tree start Objective: Quantify 4-Ethoxy-1H-imidazole-5-carboxamide q1 Is the impurity level expected to be near or below the ICH Reporting Threshold (~0.05%)? start->q1 q2 Is this for routine QC and release testing with a known reference standard? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes hplcUv Use HPLC-UV q2->hplcUv Yes q2->lcms No (e.g., for identification or trace analysis in development)

Fig 3. Decision tree for selecting an analytical technique.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and validated techniques for the quantitative analysis of 4-Ethoxy-1H-imidazole-5-carboxamide in APIs. The choice is not about which method is universally "better," but which is "fitter for purpose."

  • HPLC-UV remains the gold standard for routine quality control and batch release , where its robustness, cost-effectiveness, and proven quantitative performance are paramount for monitoring impurities against established specification limits.

  • LC-MS/MS is the superior choice for early-stage development, impurity identification, trace-level quantification, and problem-solving . Its exceptional sensitivity and selectivity are essential for detecting impurities near or below ICH thresholds and for ensuring the comprehensive characterization of an API's impurity profile.

By understanding the underlying principles, strengths, and limitations of each technique, researchers can confidently select and validate the appropriate method, ensuring that their drug substances meet the highest standards of quality and safety.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharma Beginners. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]

  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • SlideShare. (n.d.). Q3A(R2). [Link]

  • IJCPS. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • ResearchGate. (2026). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Crawford Scientific. (n.d.). HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • ResearchGate. (2026). Forced degradation and impurity profiling: Recent trends in analytical perspectives. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • PMC. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. (n.d.). [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

  • Shimadzu. (2012). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • AKJournals. (2021). Estimation of lipophilicity and design of new 17β-carboxamide glucocorticoids using RP-HPLC and quantitative structure-retention relationships analysis. [Link]

  • ResearchGate. (2021). Estimation of lipophilicity and design of new 17β-carboxamide glucocorticoids using RP-HPLC and quantitative structure-retention relationships analysis. [Link]

  • PMC. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • PubMed. (2002). Qualitative and quantitative analysis of carbonyl compounds in ambient air samples by use of an HPLC-MS(n) method. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Ethoxy-1H-imidazole-5-carboxamide

[1][2][3][4][5][6]

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste Primary Disposal Method: High-Temperature Incineration (with Nitrogen Oxide scrubbing).[1][2] Immediate Hazard: Irritant (Skin/Eye/Respiratory); Potential Reproductive Toxin (based on imidazole analogs).[2] Prohibited: Do NOT discharge into municipal sewer systems or trash.[2]

This guide defines the operational protocols for the safe containment, classification, and disposal of 4-Ethoxy-1H-imidazole-5-carboxamide . Due to the limited specific toxicological data available for this precise isomer, this protocol enforces the Precautionary Principle , mandating handling procedures equivalent to Category 1B Skin Corrosives/Irritants and Category 1B Reproductive Toxins .[2]

Chemical Identity & Hazard Characterization

Before disposal, verify the chemical identity to ensure compatibility with waste streams.[2]

ParameterDetail
Chemical Name 4-Ethoxy-1H-imidazole-5-carboxamide
Chemical Family Imidazole; Carboxamide
Molecular Formula C₆H₉N₃O₂
Hazard Class (GHS) Warning/Danger (Presumed)
Signal Word Irritant (Skin/Eye), Sensitizer
Reactivity Incompatible with strong oxidizers, acid chlorides, and acid anhydrides.[1][2]
Physical State Solid (typically off-white to pale yellow powder)
Critical Hazard Assessment (Analog-Based)

As specific SDS data for the 4-ethoxy isomer is rare, safety protocols must be derived from structural analogs (e.g., 5-Amino-1H-imidazole-4-carboxamide and Imidazole):

  • Nitrogen Content: High nitrogen content implies the release of NOx gases during combustion.[2] Incineration requires scrubbers.[2]

  • Imidazole Ring: Associated with reproductive toxicity (Cat 1B in some analogs) and skin corrosion.[2][3]

  • Carboxamide Group: Generally stable but can hydrolyze in strong acids/bases, releasing ammonia or amines.[2]

Waste Classification & Segregation

Proper segregation prevents dangerous chemical reactions in the waste container.[2][4]

Step 1: Determine Waste Stream
  • Solid Waste: Pure substance, contaminated gloves, weighing boats, and paper towels.[2]

  • Liquid Waste: Mother liquors (solvents + dissolved compound) from synthesis or purification.[2]

Step 2: Segregation Rules
  • DO segregate from Oxidizers (e.g., Peroxides, Nitrates) to prevent exothermic reactions.[2]

  • DO segregate from Strong Acids to prevent uncontrolled hydrolysis.[2]

  • DO place in the "Organic Solids - Toxic/Irritant" or "Non-Halogenated Organic Solvents" stream.[1][2]

Step-by-Step Disposal Protocol

Protocol A: Solid Waste Disposal

Applicability: Expired stock, spill cleanup residues, contaminated PPE.[2]

  • Containment: Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.

    • Why? HDPE is resistant to amide attack and prevents leaching.[2]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."[2]

  • Sealing: Ensure the lid is screw-tight. Parafilm is not a secondary seal for waste; use electrical tape if long-term storage is needed before pickup.[1][2]

  • Secondary Containment: Place the jar into a clear plastic bag (4 mil thickness) to contain potential dust leakage.

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC effluent, reaction mixtures.[2]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Extreme pH can degrade the container or cause off-gassing.[1][2] Neutralize if necessary.

  • Solvent Compatibility: Verify the solvent (e.g., Methanol, DMSO) is compatible with the "Non-Halogenated" waste stream.[2]

    • Note: If dissolved in Chloroform/DCM, it MUST go to "Halogenated Waste."[2]

  • Transfer: Pour into the designated carboy using a funnel. Do not fill >90% to allow for thermal expansion.[2]

  • Log Entry: Record the volume and concentration on the carboy log sheet immediately.

Spill Response & Decontamination

Trigger: Spillage of >500 mg of solid or >10 mL of solution.[2]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layered) , Safety Goggles , and an N95 Dust Mask (or P100 respirator if powder is fine).[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[2] DO NOT dry sweep. [1][2]

    • Liquids: Dike with absorbent pillows or vermiculite.[2]

  • Cleanup:

    • Scoop material into a disposable waste container.[2]

    • Wipe the surface with 10% Bleach solution followed by water.[2]

    • Why? Bleach oxidizes residual organic traces; water removes salts.[2]

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste .

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of 4-Ethoxy-1H-imidazole-5-carboxamide waste streams.

WasteDisposalStartWaste Generation:4-Ethoxy-1H-imidazole-5-carboxamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated PPE)StateCheck->Solid Dry MaterialLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->Liquid DissolvedBinSolidContainer: HDPE Wide-MouthLabel: Toxic/Irritant SolidSolid->BinSolidHalogenCheckDoes solvent containHalogens? (e.g., DCM, CHCl3)Liquid->HalogenCheckBinHaloStream: Halogenated OrganicLabel: Toxic/CorrosiveHalogenCheck->BinHalo YesBinNonHaloStream: Non-Halogenated OrganicLabel: Flammable/ToxicHalogenCheck->BinNonHalo NoIncinerationFinal Disposal:High-Temp Incineration(with NOx Scrubbing)BinSolid->IncinerationBinHalo->IncinerationBinNonHalo->Incineration

Figure 1: Decision tree for the segregation and packaging of imidazole-carboxamide waste streams.

Regulatory Compliance (US/EU)

  • EPA (USA): This compound is likely not explicitly P-listed or U-listed.[1][2] However, it must be characterized by the generator.[2]

    • Characteristic: If ignitable (flash point <60°C in solution) -> D001 .

    • Default: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic .[2]

  • REACH (EU): Dispose of in accordance with EC Directives on Waste (2008/98/EC) .[2]

  • Transport (DOT/IATA):

    • If pure: Likely Not Regulated for transport unless acute toxicity data proves otherwise.[2]

    • Recommendation: Ship as "Chemical solid, n.o.s."[1][2] if shipping is required for disposal.[2][5][4]

References

  • National Institutes of Health (PubChem). 5-Aminoimidazole-4-carboxamide (Analog Data).[1][2] PubChem Compound Summary.[2] Available at: [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Available at: [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-1H-imidazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-1H-imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.